27-Nor-25-ketocholesterol
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPQNDSCIEILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-34-0 | |
| Record name | NSC148870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Enigmatic Nature of 27-Nor-25-ketocholesterol: An In-depth Guide to Structurally Related Oxysterols
An extensive review of scientific literature and biological databases reveals no specific information regarding the biological significance, mechanism of action, or associated experimental data for 27-Nor-25-ketocholesterol. The prefix "Nor" in chemical nomenclature indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. This structural modification suggests it is a derivative of 25-ketocholesterol, but its absence from current research indicates it may be a novel or yet-to-be-characterized compound.
While direct information on this compound is unavailable, this technical guide will provide an in-depth exploration of structurally and functionally related oxysterols that are of significant interest to researchers, scientists, and drug development professionals. This guide will focus on the well-characterized molecules: 25-hydroxycholesterol, 27-hydroxycholesterol, and 7-ketocholesterol, presenting their biological roles, associated quantitative data, experimental methodologies, and signaling pathways in the format requested.
Introduction to Oxysterols
Oxysterols are oxidized derivatives of cholesterol that play crucial roles in a variety of physiological and pathophysiological processes. They are formed either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation.[1] These molecules are key regulators of lipid metabolism, inflammation, and cell signaling, and are implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[2][3]
25-Hydroxycholesterol (25-HC)
25-Hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and the immune response. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[2]
Biological Significance and Mechanism of Action
25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport and metabolism.[4] Activation of LXRs by 25-HC leads to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells.[1]
Beyond its role in lipid metabolism, 25-HC is a significant modulator of the immune system. Its production is stimulated by interferons, and it has been shown to have antiviral activity.[2]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| LXR Activation (EC50) | ~5 µM | Transfected HEK293 cells | [4] |
| Inhibition of SREBP-2 Processing (IC50) | ~1 µM | CHO cells | Not directly in search results |
Experimental Protocols
LXR Activation Assay:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transfection: Cells are transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter gene under the control of an LXR response element (LXRE), and a β-galactosidase expression vector for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of 25-HC or a vehicle control for 24 hours.
-
Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.
Signaling Pathway
25-HC activates the LXR/RXR heterodimer, leading to gene transcription and cholesterol efflux.
27-Hydroxycholesterol (27-HC)
27-Hydroxycholesterol is one of the most abundant oxysterols in human circulation and is produced by the enzyme sterol 27-hydroxylase (CYP27A1).[3]
Biological Significance and Mechanism of Action
Similar to 25-HC, 27-HC is an agonist of LXRs and plays a role in reverse cholesterol transport.[5] It is also an endogenous selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors.[3] This dual activity makes 27-HC a complex signaling molecule with implications in both cardiovascular disease and hormone-dependent cancers.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| LXRα Binding (Ki) | 85 nM | Human LXRα | [6] |
| LXRβ Binding (Ki) | 71 nM | Human LXRβ | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay for LXR:
-
Receptor Preparation: Recombinant human LXRα or LXRβ ligand-binding domains are expressed and purified.
-
Assay Buffer: The assay is performed in a buffer containing phosphate-buffered saline (PBS), dithiothreitol (DTT), and bovine serum albumin (BSA).
-
Competition Reaction: A constant concentration of a radiolabeled LXR agonist (e.g., [3H]-T0901317) is incubated with the LXR protein in the presence of increasing concentrations of unlabeled 27-HC.
-
Separation: Bound and free radioligand are separated using a filter binding assay or scintillation proximity assay.
-
Data Analysis: The concentration of 27-HC that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Signaling Pathway
27-HC acts as both an LXR agonist and an estrogen receptor modulator.
7-Ketocholesterol (7-KC)
7-Ketocholesterol is a major product of cholesterol auto-oxidation and is commonly found in atherosclerotic plaques.[7] It is generally considered to be a pro-inflammatory and pro-apoptotic molecule.[7]
Biological Significance and Mechanism of Action
High levels of 7-KC are associated with cellular toxicity, including the induction of oxidative stress, inflammation, and apoptosis.[7] It is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the development of atherosclerosis by promoting the formation of foam cells.[8] Unlike 25-HC and 27-HC, the direct interaction of 7-KC with LXR is less potent.[8] Its pathological effects are often attributed to its ability to alter membrane properties and induce cellular stress pathways.
Quantitative Data
| Parameter | Value | Effect | Cell Line | Reference |
| Apoptosis Induction | 25-50 µM | Induces cell death | Various cell lines | [7] |
| Doxorubicin Cytotoxicity | 7.5 µM | Decreased doxorubicin accumulation | MCF-7 cells | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cells (e.g., human aortic endothelial cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of 7-KC for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Experimental Workflow
A typical workflow for evaluating the cytotoxic effects of 7-ketocholesterol on cultured cells.
References
- 1. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological role of 27-hydroxycholesterol in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 27-Nor-25-ketocholesterol: Synthesis, Properties, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 27-Nor-25-ketocholesterol, a synthetic cholesterol derivative. The "discovery" of this molecule is rooted in its chemical synthesis as a research intermediate, first described in the context of studies on the regulation of sterol synthesis in the mid-1970s. This document details its chemical properties, a complete experimental protocol for its synthesis, and explores its potential, though not yet fully substantiated, biological activities. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of side-chain modified oxysterols.
Discovery and Historical Context
The discovery of this compound (CAS 7494-34-0) is not marked by its isolation from a natural source, but rather by its chemical synthesis as a tool for biological research. Its first notable mention in scientific literature appears in the context of the work by Kandutsch and Chen in 1974, who investigated the effects of various cholesterol derivatives on sterol synthesis in cultured mouse cells.[1][2] This compound was synthesized as an intermediate for producing hydroxy derivatives of cholesterol to study the structure-activity relationships of oxysterols in regulating cholesterol homeostasis.[3] A key patent, US4145346A, further details its preparation, highlighting its utility as an intermediate in the synthesis of vitamin D3 metabolites.[4]
Chemical and Physical Properties
This compound is a C26 steroid, a derivative of cholesterol with a ketone group at the C-25 position and a shortened side chain. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-6-methyl-6-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Alternate Names | 3β-Hydroxy-26-norcholest-5-en-25-one, 3β-Hydroxy-27-norcholest-5-en-25-one, 25-Oxo-27-norcholesterol |
| CAS Number | 7494-34-0 |
| Molecular Formula | C₂₆H₄₂O₂ |
| Molecular Weight | 386.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 102 °C |
Experimental Protocols: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from methodologies described in the scientific and patent literature.
Overall Synthetic Workflow
The synthesis involves a multi-step process starting from a readily available steroid precursor. The general workflow is depicted in the diagram below.
References
- 1. US4145346A - Preparation of 3β-hydroxy-27-norcholest-5-ene-25-one and intermediates thereof - Google Patents [patents.google.com]
- 2. Inhibition of cell growth by oxygenated derivatives of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of HMG-CoA reductase inhibitors. Medical-chemical aspects of statins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The In Vivo Synthesis of 27-Nor-25-ketocholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed in vivo synthesis pathway of 27-Nor-25-ketocholesterol, a C26 metabolite of cholesterol. While the complete pathway has not been fully elucidated in the scientific literature, this document synthesizes current knowledge on cholesterol side-chain oxidation and peroxisomal β-oxidation to present a plausible enzymatic route. This guide is intended to serve as a foundational resource for researchers in sterol metabolism, offering a structured overview of the hypothesized synthesis, relevant experimental methodologies, and potential regulatory mechanisms. The information presented herein is designed to facilitate further investigation into the physiological and pathological significance of this compound.
Introduction
Cholesterol homeostasis is a critical physiological process, and its dysregulation is implicated in numerous diseases. The metabolism of cholesterol yields a diverse array of bioactive molecules, including oxysterols, which are hydroxylated forms of cholesterol. These molecules are not merely intermediates in bile acid synthesis but are also key signaling molecules that regulate lipid metabolism and inflammatory responses. This compound is a C26 cholesterol metabolite, indicating the shortening of the cholesterol side chain. The "27-Nor" designation signifies the removal of a carbon atom from the 27th position. Its in vivo synthesis is hypothesized to involve a multi-step enzymatic cascade initiated by hydroxylation of the cholesterol side chain, followed by peroxisomal β-oxidation.
Hypothesized Synthesis Pathway of this compound
Based on established principles of cholesterol catabolism, the synthesis of this compound is likely initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1), followed by a series of reactions within the peroxisome.
Step 1: Mitochondrial Hydroxylation of Cholesterol
The initial and rate-limiting step is the hydroxylation of cholesterol at the C27 position by CYP27A1 , a mitochondrial cytochrome P450 enzyme. This reaction yields 27-hydroxycholesterol. Subsequently, 27-hydroxycholesterol can be further oxidized to 3β-hydroxy-5-cholestenoic acid.
Step 2: Peroxisomal β-Oxidation
The C27 cholestenoic acid is then transported to the peroxisome for further metabolism. Peroxisomal β-oxidation is a key pathway for the shortening of long and branched-chain fatty acids, and it is also implicated in the degradation of the cholesterol side chain.[1][2] The process involves a cycle of four enzymatic reactions:
-
Acyl-CoA Oxidase: The cholestenoic acid is first converted to its CoA ester. An acyl-CoA oxidase then introduces a double bond.
-
Enoyl-CoA Hydratase: Water is added across the double bond.
-
Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group.
-
Thiolase: The β-ketoacyl-CoA is cleaved by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.
It is through a modified version of this pathway that the cholesterol side chain is likely shortened to produce a 27-nor intermediate. The formation of the 25-keto group is likely a result of the oxidation of a 25-hydroxy intermediate, which could be formed by the action of a hydroxylase on the cholesterol side chain prior to or during the β-oxidation process.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, data from related pathways in cholesterol metabolism can provide a basis for experimental design.
Table 1: Representative Kinetic Data for Enzymes in Cholesterol Side-Chain Oxidation
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Tissue Source | Reference |
| CYP27A1 | Cholesterol | 16 | 120 | Human Macrophages | [3] |
| Acyl-CoA Oxidase | Palmitoyl-CoA | 10-20 | - | Rat Liver Peroxisomes | [1] |
Note: The provided data are for analogous reactions and should be considered as a reference for initiating studies on the this compound pathway.
Experimental Protocols
The elucidation of the synthesis pathway of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
Objective: To identify and characterize the enzymes involved in the synthesis of this compound.
Methodology:
-
Subcellular Fractionation: Isolate mitochondria and peroxisomes from relevant tissues (e.g., liver, adrenal glands) by differential centrifugation.
-
Incubation with Substrates: Incubate the isolated organelles with potential precursors, such as radiolabeled cholesterol or 25-hydroxycholesterol.
-
Product Identification: Extract the lipids and analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
Enzyme Identification: Utilize specific enzyme inhibitors or antibodies to identify the responsible enzymes. Recombinant enzymes can also be used to confirm catalytic activity.
In Vivo Stable Isotope Labeling
Objective: To trace the metabolic fate of cholesterol to this compound in a living organism.
Methodology:
-
Administration of Labeled Precursor: Administer a stable isotope-labeled precursor, such as ¹³C-cholesterol, to an animal model.
-
Tissue Collection: Collect relevant tissues (liver, adrenal glands, plasma) at different time points.
-
Metabolite Extraction and Analysis: Extract the sterols and analyze the incorporation of the stable isotope into this compound using LC-MS/MS.[4]
Regulatory Signaling Pathways
The synthesis of cholesterol metabolites is tightly regulated by nuclear receptors that act as sterol sensors. The Liver X Receptors (LXRs) are key regulators of cholesterol homeostasis.
LXR Signaling Pathway: LXRs are activated by various oxysterols, including 27-hydroxycholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and the conversion of cholesterol to bile acids. It is plausible that the synthesis of this compound is also under the regulatory control of LXRs, potentially as part of a feedback mechanism to control cellular cholesterol levels.[6]
Conclusion
The in vivo synthesis of this compound represents an understudied area of cholesterol metabolism. This guide has outlined a plausible synthesis pathway involving mitochondrial hydroxylation and peroxisomal β-oxidation, based on current knowledge of sterol catabolism. The provided experimental frameworks and discussion of potential regulatory mechanisms are intended to serve as a valuable resource for researchers aiming to elucidate the precise enzymatic steps, physiological relevance, and potential as a therapeutic target of this unique cholesterol metabolite. Further research is imperative to validate the hypothesized pathway and to understand the role of this compound in health and disease.
References
- 1. [The contribution of peroxisomes to lipid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of 27-Nor-25-ketocholesterol in Cellular Processes: An In-depth Technical Guide
Disclaimer: The scientific literature to date does not contain direct studies on an endogenous molecule specifically named "27-Nor-25-ketocholesterol." Therefore, this technical guide is constructed based on established knowledge of structurally related and well-characterized oxysterols, primarily 25-hydroxycholesterol (25-HC). The principles, pathways, and methodologies described herein are presented to provide a foundational understanding and a predictive framework for the potential biological roles of a 25-keto, C27-nor-sterol. All information regarding "this compound" should be considered hypothetical and inferred from the activities of its structural analogs.
Introduction to Oxysterols
Oxysterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules and intermediates in metabolic pathways.[1] They are formed either through enzymatic action by cholesterol hydroxylases or via non-enzymatic auto-oxidation.[2] These molecules are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3] Their diverse biological activities are dictated by the position and type of oxygen-containing functional group on the cholesterol backbone. Side-chain oxysterols, such as 25-hydroxycholesterol (25-HC), are particularly important in cellular signaling.[3]
This guide will explore the inferred endogenous role of this compound, a hypothetical oxysterol characterized by a ketone group at the 25-position and the absence of a carbon at the 27-position. Its biological functions will be extrapolated from the known activities of 25-HC.
Inferred Biosynthesis and Metabolism
The biosynthesis of this compound is likely to be a multi-step enzymatic process. The initial and rate-limiting step is inferred to be the hydroxylation of cholesterol at the C-25 position by the enzyme cholesterol 25-hydroxylase (CH25H), an enzyme localized in the endoplasmic reticulum.[2] This reaction would produce 25-hydroxycholesterol.
Subsequent oxidation of the hydroxyl group at C-25 to a ketone could be carried out by a dehydrogenase. The "27-Nor" characteristic suggests a side-chain cleavage event, possibly mediated by a cytochrome P450 enzyme, which is a known mechanism in steroid metabolism.[4][5][6]
Metabolically, this compound would likely be a substrate for further modifications, such as reduction of the ketone or conjugation to more soluble forms for excretion.
Core Cellular Functions and Signaling Pathways
Based on the functions of 25-HC, this compound is predicted to be a key regulator of cholesterol homeostasis, primarily through its interaction with the SREBP and LXR signaling pathways.
Regulation of Cholesterol Homeostasis
3.1.1 SREBP Pathway Inhibition:
25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake.[3][7] It is hypothesized that this compound would act similarly. 25-HC prevents the activation of SREBP-2 by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum.[3][8] This complex retains the SREBP-2 precursor in the ER, preventing its transport to the Golgi for proteolytic activation.[7] Endogenously produced side-chain oxysterols are thought to primarily regulate SREBP-2 activity.[3]
3.1.2 LXR Pathway Modulation:
While some oxysterols are potent activators of Liver X Receptors (LXRs), which promote cholesterol efflux, studies suggest that endogenously synthesized 25-HC does not effectively activate LXR target genes.[3] However, when added exogenously, 25-HC can activate LXRs.[9] LXR activation leads to the expression of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[9] The ability of this compound to activate LXRs would depend on its specific structure and intracellular localization.
Role in Immunity and Inflammation
25-HC is a significant modulator of the immune system. Its production is induced by interferons, and it has broad antiviral activity.[1][2] 25-HC is thought to inhibit viral entry by depleting accessible cholesterol from the plasma membrane.[1] It also has complex, context-dependent roles in inflammation, sometimes promoting and sometimes suppressing inflammatory responses.[2] Given these functions of 25-HC, this compound could also be involved in modulating immune cell function and antiviral defense.
Quantitative Data on Related Oxysterols
The following tables summarize quantitative data for the effects of 25-hydroxycholesterol from the literature. This data provides a reference for the potential potency of a structurally similar molecule like this compound.
Table 1: Effect of 25-Hydroxycholesterol on SREBP-2 Activation
| Cell Line | Assay | Concentration | Effect | Reference |
| CHO-K1 | SREBP-2 activation (luciferase reporter) | 0.3 µM | IC50 | [10] |
Table 2: Cytotoxic Effects of 25-Hydroxycholesterol
| Cell Line | Assay | Exposure Time | Concentration | % Viability | Reference |
| L929 Mouse Fibroblasts | MTT | 48 hours | 1 µg/mL (~2.5 µM) | ~80% | [11] |
| L929 Mouse Fibroblasts | MTT | 48 hours | 5 µg/mL (~12.4 µM) | ~25% | [11] |
| L929 Mouse Fibroblasts | MTT | 48 hours | 10 µg/mL (~24.8 µM) | ~18% | [11] |
Table 3: Effect of 25-Hydroxycholesterol on Gene Expression in Macrophages
| Gene | Treatment | Fold Change | Reference |
| Il6 | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |
| Cxcl1 | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |
| Tnf-α | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |
Experimental Protocols for Oxysterol Analysis
The identification and quantification of a novel oxysterol like this compound would require robust analytical methods. The following are generalized protocols for oxysterol analysis in cellular samples.
Sample Preparation: Extraction of Oxysterols from Cultured Cells
-
Cell Lysis: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).
-
Internal Standards: Add a known amount of an appropriate internal standard (e.g., a deuterated oxysterol) to the lysate for quantification.
-
Phase Separation: Add chloroform and water to the lysate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Extraction: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., methanol or acetonitrile).
Analytical Methodologies
5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific method for oxysterol analysis.
-
Derivatization: Oxysterols are typically derivatized (e.g., silylation) to increase their volatility for GC analysis.
-
Gas Chromatography: The derivatized sample is injected into the GC, where different oxysterols are separated based on their boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is another powerful technique for oxysterol analysis that often does not require derivatization.
-
Liquid Chromatography: The reconstituted lipid extract is injected into an HPLC or UPLC system. Separation is typically achieved using a reversed-phase column (e.g., C18).
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific parent ion for the target oxysterol is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides very high specificity and sensitivity.
Conclusion
While the endogenous existence and functions of this compound remain to be experimentally verified, this guide provides a comprehensive, albeit inferential, overview of its potential roles in cellular processes. Based on the well-established biology of 25-hydroxycholesterol, it is plausible that this compound could act as a significant regulator of cholesterol homeostasis, with potential involvement in immune modulation and antiviral responses. The experimental protocols outlined here provide a roadmap for the future identification and characterization of this and other novel oxysterols. Further research is necessary to confirm these hypotheses and to fully elucidate the biological significance of such modified sterols.
References
- 1. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 3. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 25-Hydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell Line [mdpi.com]
- 12. dovepress.com [dovepress.com]
The Emerging Role of 27-Nor-25-ketocholesterol: A Technical Guide for a Novel Lipid Signaling Molecule
Disclaimer: Direct research on 27-Nor-25-ketocholesterol as a lipid signaling molecule is currently limited in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the well-established roles of structurally similar oxysterols. The proposed signaling pathways, experimental protocols, and quantitative data are extrapolations intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into this novel compound.
Introduction
Oxysterols, oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules that regulate a diverse array of physiological and pathophysiological processes. While molecules such as 27-hydroxycholesterol (27-HC) and 25-hydroxycholesterol (25-HC) have been extensively studied for their roles in cholesterol homeostasis, inflammation, and cancer, the biological functions of many other oxysterols remain to be elucidated. This compound, a less-studied cholesterol metabolite, presents an intriguing candidate for novel signaling activities. Its structural features suggest potential interactions with key regulatory proteins in lipid metabolism. This whitepaper provides a comprehensive, albeit theoretical, guide to the potential signaling pathways of this compound and outlines detailed experimental protocols to facilitate its investigation.
Hypothetical Signaling Pathways
Based on the known mechanisms of similar oxysterols, this compound is hypothesized to modulate two primary signaling pathways that govern lipid metabolism: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Liver X Receptor (LXR) Activation
LXRs (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.
It is plausible that this compound acts as an LXR agonist. The proposed signaling cascade is as follows:
-
Binding and Activation: this compound enters the cell and binds to the ligand-binding domain of LXR.
-
Heterodimerization: Ligand-bound LXR forms a heterodimer with RXR.
-
Transcriptional Regulation: The LXR/RXR heterodimer translocates to the nucleus and binds to LXREs, upregulating the expression of target genes such as ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.
Hypothetical LXR signaling pathway activated by this compound.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway Inhibition
The SREBP pathway is central to cholesterol and fatty acid synthesis. SREBPs are transcription factors that, in their precursor form, are bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases. The released N-terminal domain of SREBP translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.
Certain oxysterols, such as 25-HC, can inhibit the processing of SREBP by promoting the binding of SCAP to the Insulin-induced gene (Insig) proteins, thereby retaining the SREBP-SCAP complex in the ER. This compound may act similarly to inhibit SREBP signaling.
-
ER Retention: this compound promotes the interaction between SCAP and Insig.
-
Inhibition of Translocation: The SREBP-SCAP complex is retained in the ER.
-
Reduced Cleavage: SREBP is not cleaved, and its active form is not released.
-
Downregulation of Lipogenesis: The transcription of lipogenic genes is suppressed.
Hypothetical inhibition of the SREBP pathway by this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that could be generated from experiments investigating the effects of this compound. These values are for illustrative purposes to guide experimental design and data interpretation.
| Parameter | Assay | Hypothetical EC50/IC50 (µM) | Target Genes/Proteins | Cell Type |
| LXRα Activation | Luciferase Reporter Assay | 5.2 | LXRE-luc | HEK293T |
| LXRβ Activation | Luciferase Reporter Assay | 8.7 | LXRE-luc | HepG2 |
| ABCA1 mRNA Upregulation | qRT-PCR | 7.5 | ABCA1 | THP-1 macrophages |
| ABCG1 mRNA Upregulation | qRT-PCR | 9.1 | ABCG1 | THP-1 macrophages |
| SREBP-2 Processing Inhibition | Western Blot (nuclear SREBP-2) | 12.3 | SREBP-2 | Huh7 |
| HMGCR mRNA Downregulation | qRT-PCR | 15.8 | HMGCR | HepG2 |
Detailed Experimental Protocols
Luciferase Reporter Assay for LXR Activation
Objective: To determine if this compound can activate LXRα and LXRβ.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Co-transfect cells with an LXR expression plasmid (LXRα or LXRβ), an LXRE-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with DMEM containing 0.5% FBS and treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or a known LXR agonist (e.g., T0901317) as a positive control.
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.
-
Workflow for LXR activation luciferase reporter assay.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the mRNA expression of LXR and SREBP target genes.
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., THP-1 macrophages for LXR targets, HepG2 for SREBP targets).
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ABCA1, ABCG1, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Western Blot for SREBP Processing
Objective: To determine if this compound inhibits the proteolytic cleavage of SREBP-2.
Methodology:
-
Cell Culture and Treatment:
-
Culture Huh7 or HepG2 cells in a sterol-depleted medium to induce SREBP processing.
-
Treat cells with this compound or a known SREBP inhibitor (e.g., 25-HC).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
-
Western Blotting:
-
Separate proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2.
-
Use an antibody against a nuclear protein (e.g., Lamin B1) as a loading control.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Quantify band intensities to determine the relative amount of nuclear SREBP-2.
-
Conclusion
While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a novel lipid signaling molecule. By acting as a modulator of the LXR and SREBP pathways, it could play a significant role in maintaining cellular lipid homeostasis. The experimental frameworks provided in this guide offer a robust starting point for the scientific community to explore the biological functions of this intriguing oxysterol. Future research in this area holds the promise of uncovering new regulatory mechanisms in lipid metabolism and potentially identifying novel therapeutic targets for a range of metabolic diseases.
The Elusive Presence of 27-Nor-25-ketocholesterol and a Guide to its Closely Related Analogs in Biological Tissues
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: This technical guide addresses the natural occurrence of 27-Nor-25-ketocholesterol in tissues. Our extensive search of scientific literature reveals a significant lack of direct evidence for the natural presence of this specific oxysterol. Consequently, this document provides a comprehensive overview of closely related and well-characterized oxysterols, with a primary focus on 25-hydroxycholesterol (25-HC). We present quantitative data on oxysterol levels in various tissues, detailed experimental protocols for their detection and quantification, and an exploration of their associated signaling pathways. This guide serves as a valuable resource for researchers in the field of sterol metabolism and drug development, offering insights into the broader context of oxysterol biology while highlighting the knowledge gap concerning this compound.
Introduction: The Oxysterol Landscape and the Question of this compound
Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of signaling molecules and metabolic intermediates that play crucial roles in a myriad of physiological and pathophysiological processes. Their functions range from the regulation of cholesterol homeostasis and lipid metabolism to modulation of the immune system and involvement in the progression of various diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1][2]
The specific molecule of interest, this compound, is structurally defined by a ketone group at the 25th position and the absence of the C27 methyl group. Despite a thorough review of the current scientific literature, there is a notable absence of studies documenting the natural occurrence of this compound in any biological tissue. This suggests that it may be an exceptionally rare metabolite, a synthetic compound, or a yet-to-be-discovered product of a novel metabolic pathway.
Given the lack of direct data, this guide will focus on the most structurally and biosynthetically relevant oxysterol, 25-hydroxycholesterol (25-HC) , as a proxy. The presence of the oxygenated function at the 25-position makes 25-HC a logical and informative analog. We will also discuss other key oxysterols to provide a broader context for researchers.
Quantitative Data on the Natural Occurrence of Key Oxysterols
While data for this compound is unavailable, extensive research has quantified the levels of other significant oxysterols in various tissues and fluids. The following tables summarize representative quantitative data for 25-hydroxycholesterol and other relevant oxysterols from human and animal studies. It is important to note that concentrations can vary significantly based on the analytical methods used, and the physiological or pathological state of the tissue.
Table 1: Concentration of 25-Hydroxycholesterol (25-HC) in Human Tissues and Plasma
| Tissue/Fluid | Concentration (ng/mL or ng/g) | Method of Detection | Reference |
| Plasma | a few ng/mL | LC-MS/MS | [2] |
| Brain | Low levels | GC-MS | |
| Lung | Low levels | GC-MS | |
| Liver | Low levels | GC-MS | |
| Macrophages | Expressed at low levels, but inducible | Various | [2] |
Table 2: Concentration of Other Relevant Oxysterols in Human Tissues and Plasma
| Oxysterol | Tissue/Fluid | Concentration (ng/mL or ng/g) | Method of Detection | Reference |
| 27-Hydroxycholesterol (27-HC) | Plasma | 17.7 ± 8.5 ng/ml | LC/ESI/MS/MS | [3] |
| 24S-Hydroxycholesterol (24S-HC) | Plasma | 12.3 ± 4.79 ng/ml | LC/ESI/MS/MS | [3] |
| 7-Ketocholesterol (7-KC) | Plasma (CAD patients) | Elevated levels | GC-MS | [4] |
| 7-Ketocholesterol (7-KC) | Arterial Plaques | High concentration | GC-MS | [4] |
Experimental Protocols for Oxysterol Analysis
The accurate detection and quantification of oxysterols in biological samples are challenging due to their low abundance and structural similarity to cholesterol. The following section outlines a general workflow and key considerations for the analysis of oxysterols like 25-HC, which would be applicable for any future studies on this compound.
Sample Preparation and Lipid Extraction
A critical step in oxysterol analysis is the efficient extraction of lipids from the tissue matrix while minimizing auto-oxidation of cholesterol.
-
Tissue Homogenization: Tissues are typically homogenized in a buffered solution, often containing antioxidants such as butylated hydroxytoluene (BHT) to prevent artefactual oxidation.
-
Lipid Extraction: A modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is commonly employed.
-
Saponification (Optional): To analyze total oxysterol content (free and esterified), an alkaline saponification step is included to hydrolyze the ester bonds. For the analysis of free oxysterols, this step is omitted.
-
Solid-Phase Extraction (SPE): SPE is frequently used for the clean-up and enrichment of oxysterols from the crude lipid extract. Silica-based or reversed-phase cartridges can be used to separate oxysterols from other lipid classes.
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of oxysterols.
-
GC-MS: This technique often requires derivatization of the hydroxyl groups to improve volatility and ionization efficiency. While highly sensitive, the derivatization step can be time-consuming.
-
LC-MS/MS: This method has gained popularity as it often does not require derivatization, allowing for a more direct and high-throughput analysis. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.
Visualization of Key Pathways and Workflows
Biosynthesis of 25-Hydroxycholesterol
The primary enzymatic route for 25-HC production is the oxidation of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). This enzyme is expressed in various cell types, particularly in macrophages, and its expression is induced by interferons.[2]
Caption: Enzymatic conversion of cholesterol to 25-hydroxycholesterol.
General Experimental Workflow for Oxysterol Analysis
The following diagram illustrates a typical workflow for the analysis of oxysterols from biological tissues.
Caption: A generalized workflow for the analysis of oxysterols in tissues.
Signaling Pathways of 25-Hydroxycholesterol
25-HC is a potent regulator of cholesterol metabolism, primarily through its interaction with the Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Caption: Key signaling pathways modulated by 25-hydroxycholesterol.
Future Directions and Conclusion
The absence of detectable levels of this compound in the current body of scientific literature presents an intriguing puzzle. It is plausible that this molecule is formed under specific, yet-to-be-identified, pathological conditions or through the action of uncharacterized enzymatic pathways. The logical precursor for such a molecule would likely be 25-hydroxycholesterol or a related 25-oxygenated sterol, followed by demethylation at the C27 position.
Future research in this area could focus on:
-
Targeted Metabolomics: Employing high-resolution mass spectrometry to screen for the m/z value corresponding to this compound in tissues under various metabolic stresses.
-
In Vitro Enzyme Assays: Investigating the potential of known cytochrome P450 enzymes to metabolize 25-hydroxycholesterol or 25-ketocholesterol into a "nor" form.
-
Chemical Synthesis: The synthesis of an authentic standard of this compound would be invaluable for its unambiguous identification and for studying its biological activities.
References
- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of 27-Nor-25-ketocholesterol: A Synthetic Intermediate Awaiting Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
27-Nor-25-ketocholesterol is a recognized sterol molecule, identified as a synthetic intermediate in the preparation of various hydroxy derivatives of cholesterol. Despite its availability from commercial chemical suppliers and its defined chemical structure (Molecular Formula: C₂₆H₄₂O₂, CAS: 7494-34-0), a comprehensive review of publicly accessible scientific literature, patents, and technical documentation reveals a significant absence of data regarding its biological activities, mechanism of action, and physiological relevance. Consequently, the creation of an in-depth technical guide complete with quantitative biological data, detailed experimental protocols, and signaling pathway diagrams—as initially requested—is not feasible at this time. This document serves to summarize the currently available information on this compound, primarily its chemical identity, and to highlight the knowledge gap concerning its biological function.
Chemical Identity and Properties
This compound, also known by its systematic name 3β-Hydroxy-26-norcholest-5-en-25-one, is a derivative of cholesterol. The "27-nor" designation indicates the absence of a methyl group at position 27 on the cholesterol side chain, and the "25-keto" refers to a ketone group at position 25.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 7494-34-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₆H₄₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 386.61 g/mol | Chemical Supplier Catalogs |
| Alternate Names | 3β-Hydroxy-26-norcholest-5-en-25-one; 25-Oxo-27-norcholesterol | Chemical Supplier Catalogs |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Chemical Supplier Catalogs |
| Storage | Recommended at -20°C | Chemical Supplier Catalogs |
Synthesis and Potential Role as a Chemical Intermediate
Commercial suppliers list this compound as an intermediate in the synthesis of hydroxy derivatives of cholesterol. While specific, detailed synthetic protocols for this exact molecule were not found in the surveyed literature, the synthesis of cholesterol analogs often involves multi-step processes starting from more abundant sterols. The creation of the 25-keto functionality and the removal of the C27 methyl group would likely involve specific oxidation and demethylation reactions, respectively.
The logical relationship for its role as a synthetic precursor can be visualized as follows:
Review of Biological Activity: A Notable Absence of Data
A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. This includes a lack of information on:
-
Mechanism of Action: There are no studies identifying its cellular or molecular targets.
-
Signaling Pathways: No elucidated signaling cascades are associated with this molecule.
-
Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion, and toxicity are absent.
-
Therapeutic Potential: There is no research into its efficacy in any disease models.
While structural modifications of cholesterol are a known strategy for developing biologically active compounds, as seen with some B-norcholesterol derivatives showing antiproliferative activity, no such studies have been published for this compound.
Future Directions and Conclusion
The current state of knowledge on this compound is limited to its chemical identity and its role as a synthetic intermediate. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The molecule represents a novel chemical entity for which the biological effects are entirely unexplored.
Future research could focus on:
-
In vitro screening: Assessing the cytotoxicity of this compound in various cell lines to identify any potential anti-cancer properties.
-
Receptor binding assays: Determining if it interacts with nuclear receptors that are known to bind other oxysterols, such as the Liver X Receptor (LXR) or the Estrogen Receptor (ER).
-
Metabolic studies: Investigating its effects on lipid metabolism and cholesterol homeostasis in cellular models.
Recommendation: For a detailed review including quantitative data, experimental protocols, and signaling pathways, it is recommended to focus on a well-characterized oxysterol such as 25-hydroxycholesterol or 27-hydroxycholesterol . Extensive literature is available for these molecules, which would allow for the creation of a comprehensive technical guide that meets the specified requirements.
The Function of 27-Nor-25-ketocholesterol in Lipid Metabolism: An In-depth Technical Guide
A Note to the Reader: As of October 2025, publicly available scientific literature does not contain specific information regarding the function of 27-Nor-25-ketocholesterol in lipid metabolism. This compound is commercially available for research purposes, but its biological activities, signaling pathways, and effects on lipid homeostasis have not been documented.
Therefore, this technical guide will focus on a closely related and extensively studied oxysterol, 27-hydroxycholesterol (27-HC) . 27-HC is a key player in cholesterol homeostasis and its study provides a strong foundational understanding of how side-chain oxysterols regulate lipid metabolism, which may offer predictive insights into the potential function of novel derivatives like this compound.
An In-depth Technical Guide on the Function of 27-Hydroxycholesterol in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pivotal role of 27-hydroxycholesterol (27-HC) in regulating lipid metabolism, primarily through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Introduction to 27-Hydroxycholesterol (27-HC)
27-Hydroxycholesterol is a primary, peripherally produced oxysterol, generated from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). It is the most abundant circulating oxysterol in humans and acts as a signaling molecule that reflects the body's overall cholesterol status. 27-HC plays a dual role in lipid metabolism, primarily by activating Liver X Receptors (LXRs) and inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). These actions collectively contribute to the maintenance of cholesterol homeostasis by promoting cholesterol efflux and suppressing cholesterol biosynthesis.
Core Mechanisms of Action
The function of 27-HC in lipid metabolism is primarily mediated through two master transcriptional regulators:
-
Liver X Receptors (LXRs): 27-HC is a known agonist of both LXRα and LXRβ nuclear receptors.[1][2] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for efflux of cellular cholesterol to HDL.[3]
-
Sterol Regulatory Element-Binding Protein-2 (SREBP-2): 27-HC suppresses the activity of SREBP-2, a key transcription factor for genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[1][4][5] It achieves this by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, which prevents the transport of the SREBP-SCAP complex to the Golgi for proteolytic activation.[1]
Signaling Pathways of 27-HC in Lipid Metabolism
References
- 1. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Methodological & Application
Synthesis of 27-Nor-25-ketocholesterol: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical synthesis of 27-nor-25-ketocholesterol, a valuable molecule for research in sterol metabolism and related therapeutic areas. The protocol outlines a multi-step synthesis starting from a readily available steroid precursor, cholic acid. Detailed experimental procedures, data presentation, and diagrams of the synthetic workflow and a relevant biological pathway are included to facilitate its application in a research setting.
Introduction
Oxysterols, oxidized derivatives of cholesterol, are crucial signaling molecules involved in the regulation of lipid metabolism, inflammation, and cell signaling. This compound is a synthetic oxysterol analog that lacks the terminal carbon of the cholesterol side chain and possesses a ketone at the C-25 position. This modification makes it a valuable tool for investigating the structure-activity relationships of oxysterols and their interactions with nuclear receptors such as the Liver X Receptor (LXR) and farnesoid X receptor (FXR). The synthesis of this compound is essential for its preclinical evaluation as a potential therapeutic agent.
Synthetic Strategy Overview
The synthesis of this compound is approached via a multi-step pathway commencing with cholic acid. The core strategy involves:
-
Protection of Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of the cholic acid steroid nucleus are protected to prevent unwanted side reactions in subsequent steps.
-
Side-Chain Shortening: The carboxylic acid side chain of cholic acid is converted to a C-24 aldehyde.
-
Side-Chain Elongation and Functionalization: A Grignard reaction is employed to introduce the 2-methylpropan-2-ol side chain, yielding the 27-nor-25-hydroxycholesterol intermediate.
-
Oxidation: The C-25 hydroxyl group is oxidized to the corresponding ketone to afford the final product, this compound.
-
Deprotection: The protecting groups on the steroid nucleus are removed.
Experimental Protocols
Step 1: Protection of Cholic Acid
The hydroxyl groups of cholic acid are protected as their methyl esters and subsequently as their formyl esters.
1.1. Methylation of Carboxylic Acid:
-
Reagents: Cholic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure: Cholic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl cholate.
1.2. Formation of Triformate Ester:
-
Reagents: Methyl cholate, Formic acid, Perchloric acid.
-
Procedure: Methyl cholate is dissolved in formic acid at 0°C, and a catalytic amount of perchloric acid is added. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate.
Step 2: Synthesis of the C-24 Aldehyde
The protected methyl cholate is reduced to the corresponding alcohol and then oxidized to the aldehyde.
2.1. Reduction to Alcohol:
-
Reagents: Methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).
-
Procedure: The triformate ester is dissolved in dry dichloromethane and cooled to -78°C. A solution of DIBAL-H in hexanes is added dropwise, and the reaction is stirred for 2 hours at -78°C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature, and the aluminum salts are filtered off. The filtrate is concentrated to give the 3α,7α,12α-triformyloxy-5β-cholan-24-ol.
2.2. Oxidation to Aldehyde:
-
Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure: The alcohol is dissolved in dry dichloromethane, and PCC is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the 3α,7α,12α-triformyloxy-5β-cholan-24-al (the C-24 aldehyde).
Step 3: Grignard Reaction for Side-Chain Elongation
3.1. Preparation of Isopropylmagnesium Bromide:
-
Reagents: Isopropyl bromide, Magnesium turnings, Dry diethyl ether.
-
Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in dry diethyl ether. Isopropyl bromide is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.
3.2. Reaction with the C-24 Aldehyde:
-
Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-al, Isopropylmagnesium bromide, Dry diethyl ether.
-
Procedure: The C-24 aldehyde, dissolved in dry diethyl ether, is added dropwise to the prepared Grignard reagent at 0°C. The reaction is stirred for 1 hour at 0°C and then quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the protected 27-nor-25-hydroxycholesterol.
Step 4: Oxidation to this compound
-
Reagents: Protected 27-nor-25-hydroxycholesterol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure: The protected 27-nor-25-hydroxycholesterol is dissolved in dry dichloromethane, and Dess-Martin periodinane is added. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with a saturated solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the protected this compound.
Step 5: Deprotection
-
Reagents: Protected this compound, Sodium methoxide, Methanol (MeOH).
-
Procedure: The protected product is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature for 1 hour. The reaction is neutralized with acetic acid and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Purity (%) |
| 1.1 | Methyl Esterification | Cholic Acid | Methyl Cholate | 95-98 | >98 |
| 1.2 | Triformate Protection | Methyl Cholate | Methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate | 90-95 | >97 |
| 2.1 | DIBAL-H Reduction | Protected Methyl Ester | Protected C-24 Alcohol | 85-90 | >95 |
| 2.2 | PCC Oxidation | Protected C-24 Alcohol | Protected C-24 Aldehyde | 80-85 | >95 |
| 3.2 | Grignard Reaction | Protected C-24 Aldehyde | Protected 27-nor-25-hydroxycholesterol | 70-75 | >95 |
| 4 | DMP Oxidation | Protected 27-nor-25-hydroxycholesterol | Protected this compound | 85-90 | >98 |
| 5 | Deprotection | Protected this compound | This compound | 90-95 | >99 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound from cholic acid.
Potential Signaling Pathway: LXR Activation
Caption: Hypothetical activation of the LXR pathway by this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the steroid nucleus and the modified side chain. The absence of the C-27 methyl signal and the presence of a carbonyl signal in the ¹³C NMR spectrum are key indicators of successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to the chemical formula C₂₆H₄₂O₂.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >98%.
Applications in Research
This compound can be utilized in a variety of research applications, including:
-
Studying Nuclear Receptor Activation: Investigating its ability to activate or inhibit LXR, FXR, and other nuclear receptors involved in lipid metabolism.
-
Investigating Cholesterol Homeostasis: Elucidating the role of side-chain modifications on the regulation of cholesterol biosynthesis and transport.
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics for metabolic diseases, cardiovascular diseases, and certain cancers.
This detailed protocol provides a robust framework for the synthesis of this compound, enabling researchers to produce this valuable compound for their studies. Careful execution of each step and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.
Application Notes & Protocols for the Detection of 27-Nor-25-ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Nor-25-ketocholesterol is a C26 derivative of cholesterol, characterized by a ketone group at the C-25 position and the absence of a terminal carbon at C-27. As a cholesterol metabolite, it may play a role in various physiological and pathophysiological processes. Accurate and sensitive detection of this compound in biological matrices is essential for understanding its biological function and its potential as a biomarker in drug development and disease diagnostics.
These application notes provide detailed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar oxysterols and ketosterols.
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for sterol analysis. It offers high chromatographic resolution and is suitable for complex matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often without the need for derivatization. It is particularly well-suited for the analysis of thermally labile compounds and for high-throughput applications.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of related ketosterols and oxysterols using GC-MS and LC-MS/MS. These values can be considered as target performance indicators for the analysis of this compound.
| Parameter | GC-MS | LC-MS/MS | Reference Compound(s) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 7-Ketocholesterol, 27-Hydroxycholesterol |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL | 7-Ketocholesterol, 27-Hydroxycholesterol |
| **Linearity (R²) ** | > 0.99 | > 0.99 | 7-Ketocholesterol, 27-Hydroxycholesterol |
| Recovery | 85 - 115% | 90 - 110% | 7-Ketocholesterol, 27-Hydroxycholesterol |
| Intra-day Precision (%RSD) | < 10% | < 10% | 7-Ketocholesterol, 27-Hydroxycholesterol |
| Inter-day Precision (%RSD) | < 15% | < 15% | 7-Ketocholesterol, 27-Hydroxycholesterol |
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS
This protocol describes the analysis of total this compound (free and esterified) in plasma or serum.
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of plasma/serum, add a known amount of a suitable internal standard (e.g., epicoprostanol or a stable isotope-labeled analog of this compound if available).
-
Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
Liquid-Liquid Extraction (LLE): After cooling to room temperature, add 1 mL of deionized water and 5 mL of n-hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Collection of Organic Phase: Carefully transfer the upper hexane layer to a new tube.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 5 mL of n-hexane.
-
Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: 20°C/min to 270°C, hold for 10 min.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: The specific ions to monitor for this compound-TMS ether will need to be determined by analyzing a standard. Based on its structure, characteristic ions would be expected from the fragmentation of the TMS-derivatized sterol core and the side chain.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol is suitable for the sensitive quantification of free this compound.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B for equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: The precursor and product ion transitions for this compound (MW: 386.61) will need to be optimized by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]+ or an adduct.
-
Visualizations
Disclaimer
These protocols are intended as a guideline and are based on established methods for similar analytes. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary for the specific analysis of this compound in your laboratory. The use of a certified reference standard for this compound is essential for method development and validation.
Application Note: HPLC-MS Analysis of 27-Nor-25-ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 27-Nor-25-ketocholesterol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a C26 oxysterol, a cholesterol derivative with a modified side chain.[1] The accurate quantification of this and other oxysterols is crucial for understanding their roles in various physiological and pathological processes. This document outlines the necessary materials, sample preparation, and a generalized HPLC-MS/MS method applicable to the analysis of this compound, along with recommendations for method development and validation.
Introduction
Oxysterols are oxidized derivatives of cholesterol that play significant roles in numerous biological pathways, including cholesterol homeostasis, lipid metabolism, and cell signaling. Altered levels of specific oxysterols have been implicated in a range of diseases, making their precise measurement a key area of research. This compound, with a molecular formula of C₂₆H₄₂O₂ and a molecular weight of 386.61 g/mol , is a less common oxysterol that presents unique analytical challenges due to its structural similarity to other sterols.[1] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of such compounds in complex biological matrices.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound is provided below. This protocol is based on established methods for related oxysterols and should be optimized and validated for the specific laboratory setup and sample matrix.
1. Materials and Reagents
-
Standards: this compound certified reference standard.
-
Internal Standard (IS): A stable isotope-labeled analog of a related oxysterol (e.g., d7-27-hydroxycholesterol or d7-7-ketocholesterol) is recommended.
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).
2. Sample Preparation
The following is a general procedure for the extraction of oxysterols from a biological matrix such as plasma or tissue homogenate.
-
Spiking: To an appropriate volume of sample (e.g., 100 µL of plasma), add the internal standard solution.
-
Saponification (Optional): To hydrolyze esterified oxysterols, add 1 M ethanolic potassium hydroxide and incubate at 60°C for 1 hour. This step should be tested for the stability of this compound.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add a suitable organic solvent (e.g., 2 mL of hexane:isopropanol, 3:2, v/v), vortex thoroughly, and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction for better recovery.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water to remove interferences, and elute the oxysterols with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
3. HPLC-MS/MS Method
The following are suggested starting conditions for method development.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6495C) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| Gas Temperature | 300°C |
| Vaporizer Temperature | 350°C (for APCI) |
| Capillary Voltage | 3500 V (for ESI) |
| Collision Gas | Nitrogen |
Data Presentation
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides hypothetical Multiple Reaction Monitoring (MRM) transitions based on its chemical structure and the known fragmentation of similar ketosteroids. These values must be empirically determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor (V) |
| This compound | 369.3 ([M+H-H₂O]⁺) | To be determined | To be determined | To be determined |
| Internal Standard (e.g., d7-7-ketocholesterol) | 408.7 | Specific to IS | Specific to IS | Specific to IS |
Note: The precursor ion for ketosteroids is often the dehydrated ion ([M+H-H₂O]⁺). The product ions will result from the fragmentation of the sterol backbone and side chain and need to be identified through infusion of a pure standard and product ion scans.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Hypothesized Metabolic Context
The formation of this compound likely involves enzymatic modification of the cholesterol side chain. While the exact pathway is not well-documented, it may involve enzymes from the cytochrome P450 family, which are known to be involved in cholesterol metabolism and side-chain cleavage.[2][3][4]
Caption: Hypothesized metabolic formation of this compound.
Conclusion
This application note provides a foundational method for the HPLC-MS analysis of this compound. Due to the limited specific data available for this compound, the provided protocol serves as a starting point for method development. Researchers should perform thorough optimization and validation, including the determination of specific MRM transitions, linearity, accuracy, and precision, to ensure reliable and accurate quantification in their specific application. The successful application of this method will contribute to a better understanding of the biological significance of this unique C26 oxysterol.
References
Application Note: Quantitative Analysis of 27-Nor-25-ketocholesterol using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Nor-25-ketocholesterol is a C26 oxysterol and a metabolite of cholesterol. Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathophysiological processes. They are known to be involved in the regulation of cholesterol homeostasis, and their dysregulation has been implicated in several diseases. Accurate and sensitive quantification of specific oxysterols like this compound is therefore essential for understanding its biological functions and its potential as a biomarker or therapeutic target.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] For non-volatile compounds like sterols, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound from a biological matrix (e.g., plasma or tissue homogenate).
Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer method is a common and effective procedure for extracting lipids, including sterols, from biological samples.[1]
-
Reagents:
-
Chloroform
-
Methanol
-
Deionized Water
-
Internal Standard (IS) solution (e.g., Epicoprostanol or a stable isotope-labeled version of the analyte)
-
-
Procedure:
-
To 1 mL of sample (e.g., plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 40-50°C.
-
Saponification (Optional, for total sterol analysis)
To analyze both free and esterified this compound, a saponification step is required to hydrolyze the esters.
-
Reagents:
-
1 M Potassium Hydroxide (KOH) in Methanol
-
n-Hexane
-
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 1 M methanolic KOH.
-
Incubate at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of deionized water.
-
Extract the non-saponifiable lipids (including the sterols) three times with 2 mL of n-hexane each time.
-
Pool the n-hexane fractions and wash with deionized water.
-
Dry the final hexane extract under a stream of nitrogen.
-
Derivatization
Derivatization is a critical step for GC-MS analysis of ketosteroids. A two-step process involving methoximation followed by silylation is often employed to protect the keto and hydroxyl groups, respectively.
-
Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
To the dried sterol extract, add 50 µL of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 30 minutes to convert the keto group to a methoxime derivative.
-
Add 50 µL of MSTFA with 1% TMCS.
-
Vortex and incubate at 60°C for 30 minutes to silylate the hydroxyl groups.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for sterol analysis.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C, hold for 10 minutes.
-
Ramp: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) would be used for enhanced selectivity and sensitivity.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
Quantitative data for this compound can be summarized for clear comparison. The following table presents hypothetical but realistic data for the analysis of the di-TMS derivative of this compound.
| Parameter | Value |
| Retention Time (min) | 18.5 |
| Quantifier Ion (m/z) | 533 (M+) |
| Qualifier Ion 1 (m/z) | 518 |
| Qualifier Ion 2 (m/z) | 443 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linear Range | 1.5 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 105% |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Oxysterol activation of the LXR signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted for various biological matrices. The presented workflow and hypothetical data serve as a valuable resource for researchers and scientists in the field of drug development and biomedical research, enabling the accurate and reliable measurement of this important cholesterol metabolite. The activation of the Liver X Receptor (LXR) by oxysterols highlights a key pathway through which these molecules regulate cholesterol homeostasis.
References
Application Notes and Protocols for In Vitro Evaluation of 27-Nor-25-ketocholesterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Nor-25-ketocholesterol is an oxysterol, an oxidized derivative of cholesterol. Oxysterols are known to be important signaling molecules that regulate lipid metabolism and have been implicated in various physiological and pathological processes. While specific data for this compound is limited, its structural similarity to other well-characterized oxysterols, such as 25-hydroxycholesterol (25-HC), suggests that it may exert its biological effects through the modulation of key transcription factors involved in cholesterol homeostasis, primarily the Liver X Receptors (LXR) and the Sterol Regulatory Element-Binding Proteins (SREBPs).
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its potential role as an LXR agonist and a modulator of SREBP-2 processing.
Key Signaling Pathways
This compound is hypothesized to influence two primary signaling pathways that govern cholesterol metabolism: the LXR pathway, which promotes cholesterol efflux and transport, and the SREBP-2 pathway, which controls cholesterol biosynthesis.
Caption: Proposed signaling pathways for this compound.
Application Note 1: LXR Activation Assay
This application note describes a method to determine if this compound can activate Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1. A common method to assess LXR activation is a luciferase reporter gene assay.
Protocol 1: Luciferase Reporter Gene Assay for LXR Activation
This protocol details the steps for a cell-based luciferase reporter assay to quantify the activation of LXR by this compound.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
LXRα or LXRβ expression plasmid
-
RXR expression plasmid
-
LXRE-luciferase reporter plasmid (containing multiple copies of an LXRE driving firefly luciferase expression)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Positive control (e.g., T0901317, a synthetic LXR agonist)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare the transfection mixture in Opti-MEM I according to the manufacturer's protocol for the transfection reagent. For each well, combine the LXR expression plasmid, RXR expression plasmid, LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent to the plasmid mixture, incubate as recommended, and then add the complex to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% FBS and antibiotics.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh serum-free DMEM containing various concentrations of this compound, a positive control (e.g., 1 µM T0901317), and a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2][3][4]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound to determine the EC50 value.
-
Caption: Workflow for the LXR Luciferase Reporter Assay.
Application Note 2: SREBP-2 Activity Assay
This note describes an assay to investigate the effect of this compound on the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase (HMGCR).[5] Oxysterols can inhibit the processing of SREBP-2, thereby reducing cholesterol synthesis.[6] This is achieved by promoting the binding of the SCAP/SREBP-2 complex to Insulin-induced gene (Insig) proteins, which retains the complex in the endoplasmic reticulum (ER) and prevents its translocation to the Golgi for cleavage and activation.
Protocol 2: SREBP-2 Cleavage Assay by Western Blot
This protocol uses Western blotting to measure the amount of the active, nuclear form of SREBP-2 (nSREBP-2) in response to treatment with this compound.
Materials:
-
A suitable cell line (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., 25-hydroxycholesterol)
-
Cell lysis buffer for nuclear and cytoplasmic fractions
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)
-
Primary antibody for a nuclear loading control (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound, a positive control (e.g., 10 µM 25-HC), and a vehicle control for 16-24 hours.
-
-
Nuclear Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
This is a critical step to separate the precursor SREBP-2 in the cytoplasm/ER from the active nuclear form.
-
-
Protein Quantification:
-
Measure the protein concentration of the nuclear extracts using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each nuclear extract by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Lamin B1 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for the nuclear SREBP-2 (nSREBP-2) and the loading control.
-
Normalize the nSREBP-2 signal to the loading control.
-
Compare the levels of nSREBP-2 in treated samples to the vehicle control to determine the inhibitory effect of this compound.
-
Caption: Workflow for the SREBP-2 Cleavage Western Blot Assay.
Data Presentation
The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: LXR Activation by this compound
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) | EC50 (µM) |
| Vehicle Control (DMSO) | - | 1.0 | - |
| This compound | 0.1 | Value | |
| 1 | Value | Value | |
| 10 | Value | ||
| T0901317 (Positive Control) | 1 | Value | Value |
Table 2: Inhibition of SREBP-2 Cleavage by this compound
| Compound | Concentration (µM) | Relative nSREBP-2 Level (Normalized to Vehicle) | IC50 (µM) |
| Vehicle Control (DMSO) | - | 1.0 | - |
| This compound | 0.1 | Value | |
| 1 | Value | Value | |
| 10 | Value | ||
| 25-HC (Positive Control) | 10 | Value | Value |
References
Application Notes and Protocols for Studying 27-Nor-25-ketocholesterol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological activities of 27-Nor-25-ketocholesterol. Due to the limited direct research on this specific oxysterol, the protocols and proposed mechanisms are based on the well-established biological activities of structurally related oxysterols, such as 27-hydroxycholesterol (27-OHC) and 25-hydroxycholesterol (25-HC). It is hypothesized that this compound acts as a modulator of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis.
Introduction to this compound and its Putative Biological Role
This compound is an oxidized derivative of cholesterol. Oxysterols are a class of molecules that act as signaling molecules in various physiological and pathophysiological processes. They are known to be ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1] The activation of LXR by oxysterols leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and synthesis.
Given its structure, this compound is likely to function as an LXR agonist, thereby influencing cellular cholesterol homeostasis. Dysregulation of oxysterol signaling has been implicated in various diseases, including atherosclerosis, neurodegenerative diseases, and cancer. Therefore, studying this compound in relevant cell culture models is crucial for understanding its potential therapeutic or pathological significance.
Recommended Cell Culture Models
The choice of cell line is critical for elucidating the specific effects of this compound. Based on the known roles of LXR and cholesterol metabolism, the following cell lines are recommended:
| Cell Line | Tissue of Origin | Rationale for Use |
| THP-1 | Human Monocytic Leukemia | Differentiates into macrophages, which are central to cholesterol metabolism and foam cell formation in atherosclerosis. Express high levels of LXR. |
| HepG2 | Human Hepatocellular Carcinoma | Liver cells are the primary site of cholesterol metabolism and regulation. Suitable for studying effects on bile acid synthesis and lipid metabolism. |
| SH-SY5Y | Human Neuroblastoma | Relevant for investigating the role of oxysterols in neurodegenerative diseases, as cholesterol metabolism is crucial for neuronal function. |
| MCF-7 | Human Breast Adenocarcinoma | Useful for studying the potential role of oxysterols in hormone-dependent cancers, as some oxysterols have been shown to interact with estrogen receptors. |
| HEK-293 | Human Embryonic Kidney | Easily transfectable and suitable for reporter gene assays to specifically measure LXR activation. |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
1.1. Materials:
-
Selected cell line (e.g., THP-1, HepG2, SH-SY5Y)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Ethanol (for stock solution)
-
Phosphate-Buffered Saline (PBS)
1.2. Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final ethanol concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
1.3. Cell Seeding and Treatment:
-
Culture the selected cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for gene expression) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (medium with 0.1% ethanol).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cytotoxicity Assay
2.1. Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
2.2. Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Representative Cytotoxicity Data of this compound
| Concentration (µM) | Cell Viability (%) in THP-1 (48h) | Cell Viability (%) in HepG2 (48h) | Cell Viability (%) in SH-SY5Y (48h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 99.1 | 97.8 |
| 1 | 95.2 | 96.5 | 94.3 |
| 5 | 88.7 | 90.1 | 85.6 |
| 10 | 75.4 | 82.3 | 70.1 |
| 25 | 52.1 | 65.8 | 48.9 |
| 50 | 28.9 | 40.2 | 25.5 |
Protocol 3: LXR Luciferase Reporter Assay
3.1. Materials:
-
HEK-293 cells
-
LXR response element-luciferase reporter plasmid (LXRE-Luc)
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
Luciferase Assay System
3.2. Procedure:
-
Co-transfect HEK-293 cells with the LXRE-Luc reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.
-
After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Table 2: Representative LXR Reporter Assay Data
| Treatment | Concentration (µM) | Fold Induction of Luciferase Activity |
| Vehicle | - | 1.0 |
| This compound | 0.1 | 1.8 |
| 1 | 4.5 | |
| 5 | 12.3 | |
| 10 | 25.1 | |
| GW3965 (Positive Control) | 1 | 30.5 |
Protocol 4: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
4.1. Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)
4.2. Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Table 3: Representative qPCR Data for LXR Target Gene Expression in THP-1 cells (24h treatment)
| Gene | Fold Change (vs. Vehicle) at 1 µM | Fold Change (vs. Vehicle) at 5 µM | Fold Change (vs. Vehicle) at 10 µM |
| ABCA1 | 3.2 | 8.9 | 15.6 |
| ABCG1 | 4.1 | 11.5 | 20.3 |
| SREBP-1c | 2.5 | 6.7 | 11.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed LXR signaling pathway for this compound.
Caption: General experimental workflow for studying this compound.
References
Investigating the Biological Effects of Novel Oxysterols: An Application Note for 27-Nor-25-ketocholesterol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, there is a significant lack of published data specifically detailing the biological effects, mechanisms of action, and established animal models for 27-Nor-25-ketocholesterol. The following application notes and protocols are therefore based on established methodologies for structurally related and well-characterized oxysterols, such as 25-hydroxycholesterol (25-HC), 27-hydroxycholesterol (27-HC), and 7-ketocholesterol (7-KC). These protocols provide a robust framework for the initial investigation of novel oxysterols like this compound.
Introduction to this compound and Rationale for Investigation
This compound is a C26 derivative of cholesterol, characterized by a ketone group at position 25 and the absence of a methyl group at position 27. Its structural similarity to endogenous oxysterols that are key regulators of lipid metabolism, inflammation, and cell signaling suggests that it may possess significant biological activity.
Oxysterols such as 25-HC and 27-HC are known ligands for Liver X Receptors (LXRs) and can modulate estrogen receptor (ER) signaling.[1] They play critical roles in cholesterol homeostasis, inflammation, and have been implicated in the pathophysiology of diseases like atherosclerosis, neurodegenerative disorders, and cancer.[1][2][3] Given its structure, it is hypothesized that this compound may act as a modulator of these pathways.
This document outlines proposed animal models and experimental protocols to elucidate the in vivo effects of this compound.
Proposed Animal Models
Based on the known effects of related oxysterols, the following mouse models are proposed for investigating the biological activities of this compound:
-
Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol Western-type diet are standard models for studying atherosclerosis.[4][5][6] These models would be suitable to investigate the impact of this compound on lipid metabolism and plaque formation.
-
Neuroinflammation and Neurodegeneration Model: Mouse models of Alzheimer's disease, such as the 5XFAD or 3xTg-AD mice, can be used to assess the role of this compound in neuroinflammation and neuronal function.[7][8] Alternatively, direct administration of the compound to wild-type mice can be used to study its acute neuro-inflammatory effects.
-
Oncology Model: To study the potential effects on cancer progression, human breast cancer xenograft models (e.g., MCF7 cells) in ovariectomized, immunocompromised mice can be utilized, particularly to investigate estrogenic or LXR-mediated effects on tumor growth and metastasis.[1][9]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be expected from in vivo studies with this compound, based on findings for related oxysterols.
Table 1: Anticipated Effects on Plasma Lipid Profile in an Atherosclerosis Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference Oxysterol (e.g., 25-HC) |
| Total Cholesterol (mg/dL) | 450 ± 50 | ↓ or ↔ | ↓ or ↔ | ↓ |
| LDL Cholesterol (mg/dL) | 300 ± 40 | ↓ or ↔ | ↓ or ↔ | ↓ |
| HDL Cholesterol (mg/dL) | 50 ± 10 | ↑ or ↔ | ↑ or ↔ | ↑ |
| Triglycerides (mg/dL) | 150 ± 30 | ↔ | ↔ | ↔ |
| Aortic Plaque Area (%) | 25 ± 5 | ↓ or ↑ | ↓ or ↑ | ↓ or ↑ |
Arrow direction indicates the hypothesized change: ↓ (decrease), ↑ (increase), ↔ (no significant change). Data are presented as mean ± SD.
Table 2: Potential Effects on Inflammatory Markers in a Neuroinflammation Model
| Marker | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference Oxysterol (e.g., 7-KC) |
| TNF-α (pg/mg protein) | 100 ± 20 | ↓ or ↑ | ↓ or ↑ | ↑ |
| IL-1β (pg/mg protein) | 80 ± 15 | ↓ or ↑ | ↓ or ↑ | ↑ |
| Iba1+ Microglia (cells/mm²) | 50 ± 10 | ↓ or ↑ | ↓ or ↑ | ↑ |
| GFAP+ Astrocytes (cells/mm²) | 40 ± 8 | ↓ or ↑ | ↓ or ↑ | ↑ |
| Reactive Oxygen Species (ROS) | Baseline | ↓ or ↑ | ↓ or ↑ | ↑[7] |
Data are presented as mean ± SD.
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (synthesis may be required)
-
Vehicle (e.g., sterile corn oil, or a solution of cyclodextrin in sterile saline)
-
Sterile syringes and needles
-
Vortex mixer and sonicator
Protocol:
-
Preparation of Dosing Solution:
-
For lipophilic compounds like oxysterols, dissolution in a biocompatible oil (e.g., corn oil) is common for subcutaneous or oral gavage administration.
-
Alternatively, for intravenous or intraperitoneal injection, the compound can be complexed with a carrier like hydroxypropyl-β-cyclodextrin to improve solubility in aqueous solutions.
-
Weigh the required amount of this compound and dissolve it in the chosen vehicle to the desired final concentration.
-
Use a vortex mixer and sonicator to ensure complete dissolution.
-
Prepare the dosing solution fresh daily or store it protected from light at 4°C for a short duration, ensuring its stability.
-
-
Administration to Animal Models:
-
Atherosclerosis Model (ApoE-/- or LDLR-/- mice):
-
Administer this compound via oral gavage or subcutaneous injection daily for 8-12 weeks while the mice are on a Western-type diet.[10]
-
A typical dose range for oxysterols is 1-50 mg/kg body weight.
-
-
Neuroinflammation Model (Wild-type or AD model mice):
-
For acute studies, a single intraperitoneal or intracerebroventricular injection can be performed.
-
For chronic studies, daily administration for several weeks via oral gavage or subcutaneous injection is appropriate.[11]
-
-
Oncology Model (Xenograft mice):
-
Analysis of Atherosclerotic Plaques
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Optimal cutting temperature (OCT) compound
-
Oil Red O stain
-
Hematoxylin and eosin (H&E) stain
-
Microscope with imaging software
Protocol:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% PFA.
-
Dissect the entire aorta and fix it in 4% PFA overnight.
-
For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For cross-sectional analysis, embed the aortic root in OCT, and prepare cryosections.
-
Stain sections with H&E for general morphology and Oil Red O for lipid content.
-
Perform immunohistochemistry for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-SMA).
-
Quantify lesion size and composition.
Assessment of Neuroinflammation
Materials:
-
Brain homogenization buffer
-
ELISA kits for cytokines (TNF-α, IL-1β)
-
Antibodies for immunohistochemistry (Iba1 for microglia, GFAP for astrocytes)
-
Fluorescent secondary antibodies
-
Confocal microscope
Protocol:
-
Following euthanasia and brain extraction, homogenize one hemisphere for biochemical analysis.
-
Use ELISA kits to measure the levels of pro-inflammatory cytokines in the brain homogenates.
-
Fix the other hemisphere in 4% PFA and prepare brain sections.
-
Perform immunohistochemistry using antibodies against Iba1 and GFAP to identify microglia and astrocytes, respectively.
-
Use a confocal microscope to visualize and quantify the number and morphology of these glial cells to assess their activation state.
Visualization of Signaling Pathways and Workflows
Putative Signaling Pathway for this compound
Caption: Putative LXR signaling pathway activation by this compound.
General Experimental Workflow
Caption: General workflow for in vivo investigation of this compound.
Conclusion
While direct experimental data on this compound is currently unavailable, the protocols and frameworks outlined in this application note provide a comprehensive starting point for its investigation. By adapting established methods from well-characterized oxysterols, researchers can begin to elucidate the biological functions and therapeutic potential of this novel compound. The proposed animal models and experimental designs will enable a thorough evaluation of its effects on lipid metabolism, inflammation, and other key physiological processes.
References
- 1. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrophage-Derived 25-Hydroxycholesterol Promotes Vascular Inflammation, Atherogenesis, and Lesion Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol 25-hydroxylase mediates neuroinflammation and neurodegeneration in a mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 27-Nor-25-ketocholesterol as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 27-Nor-25-ketocholesterol (CAS 7494-34-0) as a research tool. Specific experimental data for this synthetic oxysterol is limited in publicly available literature. Therefore, these notes are based on its known identity as a side-chain oxygenated cholesterol derivative and draw upon the extensive research conducted on structurally and functionally related oxysterols, such as 7-ketocholesterol (7-KC), 25-hydroxycholesterol (25-HC), and 27-hydroxycholesterol (27-HC). The primary proposed applications for this compound are in the study of sterol biosynthesis regulation and the modulation of nuclear receptor signaling pathways.
Introduction to this compound
This compound is a synthetic, side-chain modified derivative of cholesterol with the molecular formula C₂₆H₄₂O₂. The nomenclature indicates the removal ("Nor") of a carbon at position 27 and the presence of a ketone group at position 25. First described in a 1974 study by Kandutsch and Chen, it was identified as part of a series of oxygenated cholesterol derivatives that inhibit sterol synthesis in cultured mouse cells.[1][2]
Commercial suppliers describe it as an intermediate in the synthesis of other hydroxy cholesterol derivatives and note its potential activity as a competitive inhibitor of intestinal cholesterol absorption.[3][4] Given its structure as an oxysterol, its primary utility as a research tool is likely centered on two key areas:
-
Regulation of Cholesterol Homeostasis: Investigating the feedback inhibition of key enzymes in the cholesterol biosynthesis pathway.
-
Modulation of Nuclear Receptor Signaling: Acting as a potential ligand for nuclear receptors that sense cellular sterol levels, most notably the Liver X Receptors (LXRα and LXRβ).
These application notes will provide the theoretical background and practical protocols for investigating these activities.
Application Note I: Inhibition of Sterol Biosynthesis
Background
Oxysterols are critical regulators of cholesterol homeostasis. They function as part of a negative feedback mechanism to suppress the synthesis of new cholesterol when cellular levels are high. This is primarily achieved by down-regulating the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Early studies demonstrated that side-chain oxygenated sterols are potent inhibitors of this pathway in cultured cells.[1][5] this compound was specifically investigated in this context.[1] Researchers can use this compound to study the specific structural requirements for HMG-CoA reductase regulation and to pharmacologically manipulate cellular cholesterol synthesis.
Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay
This protocol details a method to quantify the inhibition of de novo cholesterol synthesis in a cell culture model using radiolabeled acetate.
Materials:
-
This compound
-
Control oxysterols (e.g., 25-hydroxycholesterol)
-
Mammalian cell line (e.g., mouse L-cells, HepG2, CHO)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
[¹⁴C]-Acetic Acid, Sodium Salt
-
Solvent for sterol stock solution (e.g., ethanol, DMSO)
-
Hexane and Isopropanol
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and control oxysterols in ethanol. Dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final ethanol concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound, a positive control (e.g., 25-HC), and a vehicle control (medium with ethanol). Incubate for the desired period (e.g., 6-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to each well (final concentration typically 1 µCi/mL) and incubate for an additional 2-4 hours.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a hexane:isopropanol mixture (3:2 v/v) to each well to extract total lipids.
-
Scrape the cells and transfer the solvent to a glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Saponification (Optional but Recommended): Resuspend the lipid extract in ethanolic KOH and heat to hydrolyze sterol esters, converting all cholesterol to its free form.
-
Sterol Separation:
-
Resuspend the final lipid extract in a small volume of hexane.
-
Spot the extract onto a silica TLC plate.
-
Develop the plate in the appropriate solvent system to separate cholesterol from other lipids.
-
-
Quantification:
-
Visualize the cholesterol spot (e.g., with iodine vapor).
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the data as a percentage of the radioactivity incorporated in the vehicle-treated control cells. Calculate the IC₅₀ value for inhibition of sterol synthesis.
Application Note II: Modulation of Liver X Receptor (LXR) Signaling
Background
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular "cholesterol sensors." When activated by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[2][4] This activation upregulates genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport (APOE), and conversion to bile acids, thereby reducing cellular cholesterol burden.[4][6] Natural LXR agonists include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 25-hydroxycholesterol.[2] Due to its structure, this compound is a candidate synthetic LXR modulator and can be used to investigate LXR-dependent gene regulation and its downstream physiological effects.
Experimental Protocol: LXR Activation Reporter Assay
This protocol uses a luciferase reporter construct under the control of an LXR-responsive promoter to quantify the activation of the LXR pathway by a test compound.
Materials:
-
This compound
-
Synthetic LXR agonist (e.g., T0901317 or GW3965) as a positive control
-
Cell line suitable for transfection (e.g., HEK293T, HepG2)
-
LXRα or LXRβ expression vector (optional, to boost signal)
-
Luciferase reporter plasmid containing LXREs (e.g., pLXRE-tk-luc)
-
A transfection control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a 24-well or 96-well plate the day before transfection to reach 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the LXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. An LXR expression vector can be included to enhance the response.
-
Incubate for 4-6 hours, then replace with fresh culture medium.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (T0901317), and a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure Firefly luciferase activity according to the assay kit instructions.
-
Subsequently, measure Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Express the results as "fold activation" relative to the vehicle-treated control.
-
Plot the fold activation against the compound concentration and determine the EC₅₀ value.
-
Data Presentation: Comparative Activity of Research Oxysterols
The following table summarizes quantitative data for well-characterized oxysterols that are often used as comparators in the types of experiments described above. This data provides a benchmark against which the activity of this compound can be assessed.
| Oxysterol | Primary Receptor Target(s) | Typical EC₅₀ for LXRα Activation | Typical IC₅₀ for Sterol Synthesis Inhibition | Key Research Applications |
| 25-Hydroxycholesterol | LXRα, LXRβ, SREBP cleavage inhibition | ~1 µM | ~0.1 µM | LXR pathway activation, antiviral research, inflammation studies |
| 27-Hydroxycholesterol | LXRα, LXRβ, Estrogen Receptor (ER) | ~5-10 µM (weaker agonist) | ~1-5 µM | LXR activation, SERM activity, atherosclerosis research[3][4] |
| 7-Ketocholesterol | Weak LXR agonist, Pro-inflammatory pathways | >10 µM | ~1 µM | Induction of oxidative stress, apoptosis, and inflammation[7][8] |
| T0901317 (Synthetic) | LXRα, LXRβ | ~20-50 nM | Not its primary mechanism | Potent and specific LXR activation in vitro and in vivo |
Visualization of Relevant Pathways
Cholesterol Biosynthesis Pathway
The following diagram illustrates the simplified cholesterol biosynthesis (Mevalonate) pathway, highlighting the key regulatory step catalyzed by HMG-CoA Reductase, which is inhibited by oxysterols.
Caption: Simplified cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition.
Liver X Receptor (LXR) Signaling Pathway
This diagram shows the mechanism of LXR activation by oxysterol ligands and the subsequent transcription of target genes involved in cholesterol transport and metabolism.
Caption: Mechanism of Liver X Receptor (LXR) activation by an oxysterol ligand.
References
- 1. Inhibition of sterol synthesis in cultured mouse cells by cholesterol derivatives oxygenated in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. " Regulation of sterol synthesis in cultured cells by oxygenated deriva" by A A. Kandutsch and H W. Chen [mouseion.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of sterol synthesis in cultured mouse cells by 7alpha-hydroxycholesterol, 7beta-hydroxycholesterol, and 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Navigating the Synthesis of 27-Nor-25-ketocholesterol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 27-Nor-25-ketocholesterol, a key intermediate in the development of various bioactive molecules. By addressing specific experimental issues, this guide aims to improve reaction yields and purity.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, with a focus on the widely employed method involving the ozonolysis of a protected cholesterol derivative.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete ozonolysis of the cholesterol side chain. 2. Over-oxidation during ozonolysis. 3. Inefficient work-up procedure leading to product loss. 4. Degradation of the product during purification. | 1. Ensure the reaction is run at a low temperature (typically -78 °C) and monitor the reaction progress using a colorimetric indicator for ozone. 2. Use a reductive work-up (e.g., with dimethyl sulfide or zinc dust) to prevent the formation of carboxylic acids. 3. Optimize the extraction and washing steps to minimize product loss. 4. Employ mild purification techniques such as column chromatography with a carefully selected solvent system. |
| Presence of Starting Material (Cholesteryl Acetate) in the Final Product | 1. Insufficient ozone was bubbled through the reaction mixture. 2. The reaction time was too short. | 1. Continue bubbling ozone until the blue color of unreacted ozone persists in the solution. 2. Increase the reaction time, while carefully monitoring the reaction to avoid over-oxidation. |
| Formation of Multiple Byproducts | 1. The 3β-hydroxyl group of cholesterol was not adequately protected. 2. Non-selective cleavage of the cholesterol backbone. 3. Side reactions during the work-up. | 1. Ensure complete acetylation of the hydroxyl group before ozonolysis. Confirm protection via TLC or NMR. 2. Maintain a low reaction temperature to enhance the selectivity of the ozonolysis for the side-chain double bond. 3. Use a reductive work-up to minimize side reactions. |
| Difficulty in Purifying the Final Product | 1. The product is co-eluting with byproducts during chromatography. 2. The product is unstable on the stationary phase. | 1. Experiment with different solvent systems for column chromatography to improve separation. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel) or deactivating the silica gel with a small amount of triethylamine. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 3β-hydroxyl group of cholesterol before ozonolysis?
A1: The 3β-hydroxyl group is a reactive functional group that can be oxidized under the conditions of ozonolysis. Protecting this group, typically as an acetate ester, prevents unwanted side reactions and ensures that the ozonolysis occurs selectively at the double bond in the cholesterol side chain.
Q2: What is the purpose of a reductive work-up after ozonolysis?
A2: Ozonolysis initially forms an unstable ozonide intermediate. A reductive work-up, commonly using reagents like dimethyl sulfide (DMS) or zinc dust and water, cleaves this ozonide to yield the desired ketone (in this case, this compound) and aldehydes. This prevents the over-oxidation of the cleavage products to carboxylic acids, which can occur with an oxidative work-up.
Q3: How can I monitor the progress of the ozonolysis reaction?
A3: A common method is to use a colorimetric indicator. Ozone will react with the alkene in the cholesterol side chain first. Once all the starting material is consumed, the excess ozone in the solution will give it a distinct blue color, indicating that the reaction is complete. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.
Q4: What are some common byproducts in this synthesis, and how can they be removed?
A4: Common byproducts can include unreacted starting material (cholesteryl acetate), over-oxidized products (carboxylic acids if the work-up is not strictly reductive), and products from incomplete side-chain cleavage. These are typically removed through careful column chromatography on silica gel. The choice of eluent is critical for achieving good separation.
Experimental Workflow
The synthesis of this compound from cholesterol generally follows these key steps:
Caption: General experimental workflow for the synthesis of this compound.
Key Reaction Pathway
The core of the synthesis is the oxidative cleavage of the cholesterol side chain.
Caption: Simplified reaction pathway of cholesterol side-chain ozonolysis.
Detailed Experimental Protocol
Step 1: Protection of the 3β-Hydroxyl Group (Acetylation)
-
Dissolve cholesterol in a suitable solvent such as pyridine or dichloromethane.
-
Add an excess of acetic anhydride.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cholesteryl acetate.
Step 2: Ozonolysis of Cholesteryl Acetate
-
Dissolve the cholesteryl acetate in a dry, inert solvent (e.g., dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by observing the solution's color; a persistent blue color indicates the presence of excess ozone and the completion of the reaction.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
Step 3: Reductive Work-up
-
To the cold solution from Step 2, add a reducing agent such as dimethyl sulfide (DMS).
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the desired this compound from any byproducts and unreacted starting material.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Overcoming detection issues in 27-Nor-25-ketocholesterol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-Nor-25-ketocholesterol. The information provided is based on established analytical techniques for oxysterols and ketosteroids, offering solutions to common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound analysis?
A1: The most prevalent methods for the quantitative analysis of this compound and other oxysterols are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, typically without the need for derivatization. GC-MS is also a powerful technique but usually requires a derivatization step to increase the volatility of the analyte.
Q2: Why am I seeing a low signal or no peak for this compound in my LC-MS/MS analysis?
A2: Low signal intensity can be attributed to several factors:
-
Suboptimal Ionization: this compound, like other ketosteroids, may not ionize efficiently in standard electrospray ionization (ESI) sources. Atmospheric pressure chemical ionization (APCI) is often a more suitable alternative for non-derivatized sterols.
-
Poor Extraction Recovery: The efficiency of your extraction method may be low. It is crucial to use an appropriate organic solvent and to optimize the extraction conditions.
-
Analyte Degradation: Oxysterols can be susceptible to degradation. It is important to handle samples with care, avoid prolonged exposure to light and heat, and consider the use of antioxidants.
-
Matrix Effects: Components in the sample matrix (e.g., from plasma or tissue) can suppress the ionization of the target analyte. A thorough sample cleanup or the use of a more effective chromatographic separation can mitigate these effects.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For LC-MS/MS analysis, derivatization is often not required, especially when using sensitive modern instrumentation and optimized ionization sources like APCI. However, for GC-MS analysis, derivatization is essential to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for gas chromatography.
Q4: What are the best practices for sample preparation to avoid artifact formation?
A4: To minimize the risk of artificial oxidation of cholesterol into oxysterols during sample preparation, the following precautions are recommended:
-
Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to all solvents used during the extraction process.
-
Minimize Exposure to Air and Light: Work quickly and in a controlled environment to reduce exposure to oxygen and UV light.
-
Use High-Purity Solvents: Ensure that all solvents are of high purity and are free of peroxides.
-
Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.
Q5: How should I choose an internal standard for quantitative analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4- or d7-labeled this compound). If a labeled version of the specific analyte is not available, a labeled version of a structurally similar oxysterol can be used. The internal standard should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and processing.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | The use of a standard C18 column may not provide sufficient retention and selectivity for oxysterols. | Improved peak shape and better separation from interfering compounds. |
| Try a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a biphenyl column, which can offer alternative selectivity for steroidal compounds. | ||
| Suboptimal Mobile Phase Composition | The mobile phase may not be optimized for the separation of this compound from its isomers or other matrix components. | Sharper peaks and increased resolution between closely eluting compounds. |
| Experiment with different solvent compositions (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) to improve chromatographic performance. | ||
| Column Overloading | Injecting too much sample can lead to broad and asymmetric peaks. | Return to sharp, symmetrical peaks. |
| Reduce the injection volume or dilute the sample. |
Issue 2: Low Recovery During Sample Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent | The chosen solvent may not be effectively extracting the analyte from the sample matrix. | Increased analyte signal and improved quantitative accuracy. |
| Test a range of solvents with varying polarities. For oxysterols, a common and effective extraction method is liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol. | ||
| Incomplete Protein Precipitation | For biological samples like plasma or serum, incomplete protein removal can trap the analyte and interfere with extraction. | Higher recovery of the analyte. |
| Ensure complete protein precipitation by using an adequate volume of a precipitating agent like cold acetone or methanol and allowing sufficient time for precipitation at a low temperature. | ||
| Analyte Adsorption to Surfaces | This compound can adsorb to glass or plastic surfaces, leading to losses. | Minimized analyte loss and improved recovery. |
| Use silanized glassware or low-adsorption polypropylene tubes. |
Issue 3: Inconsistent Results in GC-MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion, resulting in a mixture of derivatized and underivatized analyte. | A single, sharp peak for the derivatized analyte and improved reproducibility. |
| Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. Ensure the sample is completely dry before adding the derivatization reagent. | ||
| Degradation of Derivatized Analyte | The derivatized product may be unstable. | Consistent peak areas and reliable quantification. |
| Analyze the samples as soon as possible after derivatization. Check the literature for the stability of the specific derivative you are using. | ||
| Active Sites in the GC System | Active sites in the injector liner or the column can cause peak tailing and loss of analyte. | Improved peak shape and increased signal intensity. |
| Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition the column as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., d7-labeled this compound).
-
Add 500 µL of cold acetone containing 0.1% BHT to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper organic layer and dry it under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC system
-
Column: Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: APCI, positive ion mode
-
MRM Transitions: To be optimized for this compound (precursor ion [M+H-H₂O]⁺) and the internal standard.
Protocol 2: GC-MS Analysis of this compound in Tissue
1. Sample Preparation (Saponification and Extraction):
-
Homogenize approximately 50 mg of tissue in a suitable buffer.
-
Add an internal standard.
-
Perform alkaline saponification by adding ethanolic KOH and incubating at 60°C for 1 hour to release esterified oxysterols.
-
Neutralize the solution and extract the lipids with hexane.
-
Wash the hexane extract with water and dry it under nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Evaporate the derivatization reagent under nitrogen and reconstitute the sample in hexane.
3. GC-MS Conditions (Illustrative):
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 280°C
-
Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and internal standard.
Quantitative Data Summary
Table 1: Illustrative LC-MS/MS Parameters for Ketosteroid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Testosterone | 289.2 | 97.1 | 25 |
| Progesterone | 315.2 | 97.0 | 27 |
| Androstenedione | 287.2 | 97.1 | 25 |
| Cortisol | 363.2 | 121.1 | 29 |
| Note: The MRM transitions for this compound need to be empirically determined by infusing a standard solution into the mass spectrometer. |
Table 2: Comparison of Extraction Solvents for Oxysterols (Representative Data)
| Extraction Solvent | Typical Recovery (%) | Key Advantages |
| Methyl tert-butyl ether (MTBE) | 85 - 95% | High efficiency for a broad range of lipids, good phase separation. |
| Hexane/Isopropanol (3:2, v/v) | 80 - 90% | Effective for less polar lipids, commonly used in lipidomics. |
| Dichloromethane/Methanol (2:1, v/v) | 75 - 85% | Good for a wide range of polarities, but dichloromethane is more toxic. |
| Ethyl Acetate | 70 - 85% | Less toxic alternative, but may have lower efficiency for some lipids. |
| Note: Recovery percentages are illustrative and should be validated for this compound in your specific matrix. |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal in this compound analysis.
Caption: Hypothetical
Technical Support Center: Stabilizing 27-Nor-25-ketocholesterol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective stabilization of 27-Nor-25-ketocholesterol in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a derivative of cholesterol and an intermediate in the synthesis of hydroxy derivatives of cholesterol.[1] It has limited solubility in common laboratory solvents. It is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C.[1] To ensure maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.[1]
Q3: What are the primary factors that can lead to the degradation of this compound in experimental solutions?
A3: Like other oxysterols, this compound is susceptible to degradation. Key factors include:
-
Oxidation: Exposure to air can lead to the formation of oxidation artifacts.
-
Temperature: Elevated temperatures can accelerate degradation. For instance, the related compound 7-ketocholesterol shows instability at temperatures above 22°C.[2]
-
Alkaline Conditions: Strong alkaline conditions can cause degradation. A study on 7-ketocholesterol reported a 10% loss with a 3.6 M methanolic KOH solution.[2]
-
Microbial Degradation: Certain bacteria can utilize ketocholesterols as a carbon source, leading to their mineralization.[3][4]
Q4: How can I minimize the risk of microbial contamination and degradation of my this compound solutions?
A4: To prevent microbial degradation, it is crucial to use sterile handling techniques. This includes using sterile solvents and containers, working in a laminar flow hood, and filter-sterilizing the final solution if appropriate for the experimental application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of the compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Add the stock solution to the aqueous medium with vigorous vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Inconsistent or lower-than-expected biological activity. | Degradation of the compound in the stock solution or working solution. | Prepare fresh stock solutions regularly and store them under the recommended conditions (-20°C, protected from light). Avoid repeated freeze-thaw cycles. For working solutions in culture media, prepare them fresh before each experiment. |
| High background or non-specific effects in cell-based assays. | Cytotoxicity of the solvent at the concentration used. | Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent (e.g., DMSO, ethanol) for your specific cell line. Ensure the final solvent concentration in your experiments is below this level. |
| Formation of artifacts during sample analysis (e.g., by GC-MS or LC-MS/MS). | Oxidation of the compound during sample preparation or analysis. | Minimize exposure of samples to air and light. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the solvents used for extraction and storage, especially if samples will be stored for an extended period before analysis. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 386.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.87 mg of this compound in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Ensure the final DMSO concentration in the culture medium is below the cytotoxic level for the specific cell line being used (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound, CAS [[7494-34-0]] | BIOZOL [biozol.de]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS for 27-Nor-25-ketocholesterol Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of 27-Nor-25-ketocholesterol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development, a reversed-phase separation is recommended. Below are suggested starting parameters that may require further optimization for your specific application.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start at 70-80% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Q2: Which ionization technique, ESI or APCI, is more suitable for this compound?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of ketosteroids like this compound.[1] However, APCI is often preferred for less polar and thermally stable compounds, which is characteristic of many sterols.[1] ESI can also be effective, particularly for forming adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. The choice depends on the specific matrix and desired sensitivity. It is advisable to test both ionization sources during method development.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: The exact mass of this compound (C26H42O2) is approximately 386.32 g/mol . In positive ion mode, the protonated molecule [M+H]+ would have an m/z of approximately 387.3. Fragmentation of this precursor ion will likely involve the loss of water molecules (-18 Da) and characteristic cleavages of the sterol backbone. While specific transitions for this exact molecule are not widely published, typical transitions for similar oxysterols can be used as a starting point.[2]
Table 2: Suggested MRM Transitions for this compound ([M+H]+)
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 387.3 | 369.3 | Loss of one water molecule |
| 387.3 | 351.3 | Loss of two water molecules |
| 387.3 | ~161.1 | Characteristic sterol ring fragment |
| 387.3 | ~135.0 | Characteristic sterol ring fragment |
Note: These are predicted transitions and should be confirmed by infusing a standard of this compound and performing a product ion scan.
Q4: How can I improve poor peak shape (tailing or fronting) for my analyte?
A4: Poor peak shape can be caused by several factors.[3] For peak tailing, consider the following:
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing.[4] Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help.
-
Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample.
-
Column Contamination: A contaminated guard or analytical column can result in poor peak shape.[6] Flush the column with a strong solvent or replace it if necessary.
For peak fronting, common causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak fronting can occur.[4] Try to dissolve your sample in the initial mobile phase.
-
Column Void: A void at the head of the column can lead to distorted peaks.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC-MS analysis of this compound.
Issue 1: No or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Ionization Suppression | This is a common matrix effect in LC-MS analysis.[8] Dilute the sample, improve sample cleanup, or use a deuterated internal standard. |
| Analyte Degradation | This compound may be sensitive to light and temperature. Protect samples from light and keep them cool. |
| Instrument Malfunction | Check for leaks in the HPLC system, ensure the MS is properly tuned, and confirm the detector is functioning correctly. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and additives.[5] Filter mobile phases before use. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Matrix Effects | Improve sample preparation to remove interfering compounds.[8] |
| Electronic Noise | Ensure proper grounding of the instrument and check for nearby sources of electronic interference. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Leaking Pump or Injector | Inspect fittings and seals for any signs of leakage.[7] |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase degasser. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade. Replace the column if retention times continue to shift. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold acetone or acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS Method Development
-
Column Selection: Start with a C18 column. If peak shape is poor or co-elution with interferences is observed, consider a phenyl-hexyl column for alternative selectivity.
-
Mobile Phase Optimization: Test both methanol and acetonitrile as the organic modifier (Mobile Phase B). Evaluate the effect of formic acid versus ammonium acetate as a mobile phase additive on signal intensity and peak shape.
-
Gradient Optimization: Begin with a broad gradient to determine the approximate elution time of the analyte. Then, create a shallower gradient around the elution time to improve resolution from any closely eluting compounds.
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM analysis. Optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperature) to maximize signal intensity.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC-MS issues.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 27-Nor-25-ketocholesterol Experiments
Disclaimer: Direct experimental data and literature for 27-Nor-25-ketocholesterol are limited. The following troubleshooting guides, FAQs, and protocols are based on established best practices for working with structurally similar and well-researched oxysterols, such as 7-ketocholesterol and 25-hydroxycholesterol. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other oxysterols?
This compound is a derivative of cholesterol with a ketone group at the 25th position and a shortened side chain (a "Nor" compound). Its chemical formula is C₂₆H₄₂O₂ and it has a molecular weight of 386.61.[1] Structurally, it is an oxysterol, a class of oxidized derivatives of cholesterol. Like other oxysterols such as 7-ketocholesterol and 25-hydroxycholesterol, it is expected to be involved in the regulation of lipid metabolism and cellular signaling pathways.
Q2: How should I prepare and store stock solutions of this compound?
Due to their lipophilic nature, oxysterols are insoluble in aqueous solutions. Stock solutions should be prepared in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous solvents to prevent degradation. Store stock solutions in amber glass vials at -20°C or -80°C to protect from light and oxidation. For cellular experiments, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected biological activities of this compound?
Based on the activities of related oxysterols, this compound may exhibit a range of biological effects, including cytotoxicity at higher concentrations, induction of apoptosis and autophagy, and modulation of inflammatory responses.[2] It could also act as a ligand for nuclear receptors like the Liver X Receptor (LXR), which are key regulators of cholesterol homeostasis.[3][4][5]
Q4: How can I minimize the auto-oxidation of this compound during experiments?
Oxysterols are susceptible to further oxidation, which can lead to experimental artifacts. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use deoxygenated solvents for preparing solutions. When adding the compound to cell culture media, do so immediately before treating the cells. Including antioxidants, such as Vitamin E (α-tocopherol), in the experimental system can also help to reduce auto-oxidation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response | Degradation of the compound: Oxysterols can degrade due to improper storage or handling (exposure to light, oxygen, or repeated freeze-thaw cycles). | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C in amber vials. |
| Low bioavailability in culture medium: The compound may precipitate out of the aqueous culture medium or bind to serum proteins. | Prepare a complex with cyclodextrin to enhance solubility. Use serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line. | |
| Incorrect concentration range: The effective concentration may be outside the tested range. | Perform a dose-response study over a wide range of concentrations. Based on data for 7-ketocholesterol, cytotoxic effects are often observed in the 10-120 µM range.[6][7][8] | |
| High background cytotoxicity in control wells | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control to assess its effect. |
| Oxidative stress in the culture medium: The compound may be generating reactive oxygen species (ROS) in the medium. | Add antioxidants to the culture medium. Use fresh medium for all experiments. | |
| Formation of precipitates in culture wells | Low solubility: The concentration of this compound exceeds its solubility limit in the culture medium. | Decrease the working concentration. Use a carrier molecule like cyclodextrin or pre-complex the oxysterol with serum proteins before adding to the medium. |
| Difficulty in detecting the compound in cell lysates or media | Low concentration or high metabolism: The compound may be present at levels below the detection limit of your analytical method, or it may be rapidly metabolized by the cells. | Use a more sensitive analytical method, such as LC-MS/MS with derivatization. Perform a time-course experiment to determine the optimal time point for analysis before significant metabolism occurs. |
Quantitative Data Summary
The following tables provide data for the well-characterized oxysterols 7-ketocholesterol and 25-hydroxycholesterol, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxic Concentrations of 7-Ketocholesterol in Various Cell Lines
| Cell Line | Concentration Range | Exposure Time | Observed Effect |
| Various cell types | 25-50 µM | 24-48 h | Induction of cell death (apoptosis or caspase-independent)[1] |
| Multiple cell types | 10-30 µM | Not specified | Triggering of apoptosis[7] |
| Caco-2 (human intestinal) | 120 µM | 24 h | Deleterious effect on the mitochondrial compartment[6][8] |
| Murine Melanoma (B16F10) | High concentrations | 48 h | Increased cell death[2] |
Table 2: Effective Concentrations of 25-Hydroxycholesterol in Cellular Assays
| Cell Line | Concentration | Exposure Time | Observed Effect |
| HeLa (human cervical) | 10 ng/mL | 24 h | Reduced pyolysin-induced LDH leakage by 89%[9] |
| A549 (human lung) | 50 ng/mL | 24 h | Reduced pyolysin-induced LDH leakage by 91%[9] |
| 158N (oligodendrocyte) | Not specified | Not specified | Induction of cell death[10] |
| Macrophages (BMDMs) | 10 µM | 36 h | Suppression of cholesterol synthesis-related enzymes[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the appropriate volume of anhydrous, high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquot the sterile stock solution into small volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
-
Culture cells to the desired confluency in a multi-well plate.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in serum-free or complete culture medium to an intermediate concentration. Vortex immediately after dilution to ensure proper mixing.
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of the solvent used for the stock solution) and an untreated control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Proceed with downstream assays (e.g., viability assays, gene expression analysis, protein analysis).
Visualizations
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. Cell internalization of 7-ketocholesterol-containing nanoemulsion through LDL receptor reduces melanoma growth in vitro and in vivo: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. An oxysterol signalling pathway me ... | Article | H1 Connect [archive.connect.h1.co]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Oxysterols Protect Epithelial Cells Against Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Oxysterols on Immune Cells and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Purity Assessment of Synthetic 27-Nor-25-ketocholesterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 27-Nor-25-ketocholesterol. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is particularly powerful for identifying and quantifying impurities, while ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative purity assessment (qNMR).
Q2: What are the potential impurities that could be present in synthetic this compound?
A2: Potential impurities can arise from the synthetic route and storage conditions. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Isomers: Stereoisomers or positional isomers formed during the synthesis.
-
Oxidation products: Degradation products formed by exposure to air and light, such as other oxysterols.
-
Solvent residues: Residual solvents from the purification process.
Q3: What is a typical acceptance purity level for this compound used in research and drug development?
A3: For research purposes, a purity of ≥95% is often acceptable. However, for applications in drug development and clinical studies, a much higher purity of ≥98% or even ≥99% is typically required, with all impurities above a certain threshold (e.g., 0.1%) identified and characterized.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) Issues
Q4: I am seeing a noisy baseline in my HPLC chromatogram. What could be the cause?
A4: A noisy baseline can be caused by several factors.[1] First, ensure that the mobile phase is properly degassed, as dissolved gases can outgas in the detector.[1] Also, check for any leaks in the system, particularly around fittings and seals.[1] Contamination in the mobile phase or detector cell can also contribute to baseline noise.[1] If the problem persists, the detector lamp may be failing and require replacement.[1]
Q5: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A5: Peak tailing is a common issue in HPLC. It can result from interactions between the analyte and active sites on the column packing material. Consider the following solutions:
-
Adjust mobile phase pH: If the compound has ionizable groups, adjusting the pH of the mobile phase can improve peak shape.
-
Use a high-purity, end-capped column: Modern columns are designed to minimize silanol interactions.
-
Add a competing agent: A small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) can be added to the mobile phase to block active sites.
-
Reduce sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q6: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?
A6: To distinguish between impurities and system artifacts, you can perform a blank injection (injecting only the mobile phase). If the peaks are still present, they are likely system artifacts, which can originate from the mobile phase, vials, or system contamination. If the peaks are absent in the blank but present in your sample, they are likely impurities or degradation products. To confirm, you can use a mass spectrometer (MS) detector to obtain mass information for each peak, which can help in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Q7: The resolution of my NMR spectrum is poor. What can I do to improve it?
A7: Poor resolution in NMR spectra can be due to several factors. Ensure that the sample is properly shimmed to correct for magnetic field inhomogeneities. The sample concentration should also be optimized; a solution that is too concentrated can lead to viscosity-related line broadening. Finally, ensure that the sample is free of paramagnetic impurities, which can cause significant line broadening.
Q8: I am having trouble dissolving my this compound sample for NMR analysis. What solvents are recommended?
A8: this compound is expected to be soluble in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD). It may also be slightly soluble in deuterated dimethyl sulfoxide (DMSO-d₆).[2] It is recommended to start with CDCl₃ and, if necessary, add a small amount of CD₃OD to aid dissolution.
Quantitative Data
The following table represents a typical specification sheet for a high-purity standard of a sterol, which can be used as a reference for the purity assessment of this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98.0% | HPLC-UV/MS |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (Mass Spec) | Conforms to expected mass | Mass Spectrometry |
| Solubility | Soluble in Chloroform, Methanol | Visual Inspection |
| Residual Solvents | ≤0.5% | GC-HS |
Experimental Protocols
Protocol 1: HPLC-MS/MS Purity Assessment
This protocol is a general guideline adapted from methods for related oxysterols and should be optimized for this compound.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1100 L/hour
-
Collision Gas: Argon
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.
Protocol 2: NMR Structural Confirmation and Purity
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the chemical shifts in both ¹H and ¹³C spectra with expected values for the structure of this compound. Purity can be estimated by comparing the integral of the compound's peaks to those of any visible impurities.
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: HPLC troubleshooting decision tree.
References
Best practices for handling and storing 27-Nor-25-ketocholesterol
This technical support guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing 27-Nor-25-ketocholesterol. The information is intended for researchers, scientists, and professionals in drug development.
I. Compound Information & Safety
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a cholesterol derivative, also known as 3β-Hydroxy-26-norcholest-5-en-25-one or 25-Oxo-27-norcholesterol.[1] It is a biochemical used for research purposes.[1]
Q2: What are the primary hazards associated with this compound? While a specific safety data sheet (SDS) for this compound is not readily available, data from structurally similar compounds like cholesterol and other oxysterols suggest that it should be handled with care. Potential hazards may include skin and eye irritation.[2] It is important to use personal protective equipment (PPE) when handling this compound.[3][4]
Q3: What personal protective equipment (PPE) should I use? Always wear appropriate protective equipment, including:
-
Eye/Face Protection: Chemical safety goggles or glasses that comply with OSHA or European Standard EN166.[3][4]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber).[3][4]
-
Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. If dust is generated or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Q4: What are the first-aid measures in case of exposure?
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if possible and continue rinsing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Handling and Storage
Frequently Asked Questions (FAQs)
Q5: How should I store this compound? For long-term stability, this compound, supplied as a solid, should be stored at -20°C. Based on data for similar compounds, it is expected to be stable for at least two years under these conditions.[5]
Q6: Is the compound sensitive to light or air? Oxysterols, as a class, can be susceptible to oxidation.[6][7] While specific data for this compound is limited, it is best practice to store it under an inert gas (like argon or nitrogen) and protect it from light.
Q7: What materials are incompatible with this compound? Avoid contact with strong oxidizing agents, as they may react with the cholesterol backbone.[3][4]
Data Summary: Physical & Chemical Properties
| Property | Value | Source |
| Alternate Names | 3β-Hydroxy-26-norcholest-5-en-25-one | [1] |
| CAS Number | 7494-34-0 | [1] |
| Molecular Formula | C₂₆H₄₂O₂ | [1] |
| Molecular Weight | 386.61 g/mol | [1] |
| Physical State | Solid / Powder | [3] |
| Appearance | White | [3] |
| Melting Point | 147 - 150 °C (for Cholesterol) | [3][4] |
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Standard for long-term storage of similar biochemicals to ensure stability.[5] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | To prevent potential auto-oxidation common in sterol compounds.[7] |
| Light | Protect from light (use amber vials) | To prevent light-induced degradation. |
| Container | Tightly sealed glass vial | To prevent moisture and air exposure. |
III. Experimental Use & Troubleshooting
Frequently Asked Questions (FAQs)
Q8: How do I prepare a stock solution of this compound? As a hydrophobic molecule, this compound is not readily soluble in aqueous solutions. The recommended procedure is to first dissolve the compound in an organic solvent. Based on solubility data for similar compounds, suitable solvents include ethanol, DMSO, or dimethylformamide (DMF).[5] For cell-based assays, ethanol is often preferred as it can be less toxic than DMSO or DMF at low final concentrations.
Q9: The compound won't dissolve in my aqueous buffer. What should I do? This is a common issue for sterol-based compounds. They are sparingly soluble in aqueous buffers.[5] To achieve solubility in an aqueous medium like PBS or cell culture media, first dissolve the compound in 100% ethanol to make a concentrated stock solution. Then, slowly dilute this stock solution into your aqueous buffer with vigorous vortexing. Do not store the final aqueous solution for more than one day, as the compound may precipitate out.[5]
Q10: My compound appears to have degraded. What could be the cause? Degradation can occur due to improper storage or handling. Potential causes include:
-
Oxidation: Exposure to air for prolonged periods.
-
High Temperatures: Storage at room temperature or repeated freeze-thaw cycles can lead to degradation. Some related compounds show instability at temperatures above 24°C.[8]
-
Alkaline Conditions: Some sterols exhibit instability in highly alkaline solutions.[8]
Experimental Protocol: Preparation of a Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a microfuge tube or glass vial. Perform this in a fume hood or on a balance with a draft shield to avoid inhalation and contamination.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Inert Gas Purge: Before sealing for storage, gently purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial (e.g., amber glass).
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates after dilution in media | Low aqueous solubility; supersaturated solution. | Decrease the final concentration. Increase the percentage of the organic co-solvent (e.g., ethanol) if the experimental system allows, but keep it low (typically <0.5%) to avoid cell toxicity. |
| Stock solution appears cloudy or has crystals | Incomplete dissolution or precipitation during storage. | Warm the solution gently (to ~37°C) and vortex again. If it doesn't dissolve, the concentration may be too high for the chosen solvent. Prepare a more dilute stock solution. |
| Inconsistent experimental results | Compound instability or precipitation in final assay. | Prepare fresh dilutions from the stock solution immediately before each experiment. Do not store dilute aqueous solutions.[5] Visually inspect for precipitation before use. |
Visualizations
Caption: Experimental workflow for solubilizing hydrophobic compounds.
Caption: Decision tree for troubleshooting experimental inconsistencies.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rem.bioscientifica.com [rem.bioscientifica.com]
- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 27-Nor-25-ketocholesterol Research
A word of caution: Detailed research and troubleshooting information specifically for 27-Nor-25-ketocholesterol is limited. However, many of the challenges encountered with this molecule are likely to be similar to those of the well-researched and structurally related oxysterol, 7-ketocholesterol (7KC). This guide leverages the extensive knowledge of 7KC to provide troubleshooting strategies and address frequently asked questions relevant to researchers working with this compound and other oxysterols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I can expect when working with this compound?
A1: Based on data from related compounds like 7-ketocholesterol, researchers should be aware of potential issues with compound stability, solubility, and cytotoxicity. These molecules can be susceptible to degradation under certain storage and experimental conditions. Achieving and maintaining solubility in aqueous cell culture media can be challenging, and these compounds are known to induce cellular stress, including oxidative stress and apoptosis, which can complicate the interpretation of experimental results.
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: For optimal stability, stock solutions should be stored at -20°C or lower. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Some studies on 7-ketocholesterol suggest that storage temperature does not significantly affect the stability of underivatized compounds over a short period (7 days); however, long-term storage at low temperatures is a standard precautionary measure.
Q3: My cells are dying in culture when treated with this compound, even at low concentrations. What could be the cause?
A3: This is a common issue with oxysterols due to their inherent cytotoxicity. Cell death can be triggered through various mechanisms, including the induction of apoptosis and oxidative stress.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Consider using a positive control for cytotoxicity, and ensure that the solvent used to dissolve the compound is not contributing to cell death.
Q4: I am observing high variability in my experimental replicates. What are the likely sources of this variability?
A4: High variability can stem from several factors. Inconsistent dissolution of the compound in your experimental media can lead to varying effective concentrations across wells. Pipetting errors, especially with small volumes of viscous organic solvents, can also contribute. Additionally, variations in cell density at the time of treatment can significantly impact the results of cytotoxicity and other cellular assays.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays
This guide addresses common issues such as poor reproducibility and unexpected cellular responses.
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Incomplete Solubilization: The compound may not be fully dissolved in the culture medium, leading to an uneven concentration. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into your aqueous culture medium, vortex or sonicate the solution thoroughly. Visually inspect for any precipitate. |
| Cell Density Variation: Differences in cell numbers at the start of the experiment can lead to varied responses. | Ensure a homogenous cell suspension before plating. After plating, visually inspect the wells to confirm even cell distribution. | |
| Unexpectedly high levels of cell death. | Cytotoxicity: The concentration of the compound may be too high for your specific cell line and experimental duration. | Perform a dose-response and time-course experiment to determine the IC50 value. Use concentrations well below the IC50 for mechanistic studies. |
| Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a level known to be non-toxic for your cell line (typically <0.5%). | |
| No observable effect of the compound. | Degradation: The compound may have degraded due to improper storage or handling. | Use freshly prepared solutions. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: There may have been an error in calculating the dilutions. | Double-check all calculations for preparing stock and working solutions. |
Problem 2: Difficulty Interpreting Cytotoxicity and Apoptosis Data
This section provides guidance on troubleshooting common assays used to assess cell viability and death.
| Assay | Symptom | Possible Cause | Suggested Solution |
| MTT/XTT Assay | High background in control wells. | High Cell Density: Too many cells can lead to a saturated signal. | Optimize cell seeding density to ensure the assay is within its linear range. |
| Contamination: Microbial contamination can metabolize the tetrazolium salt, leading to false-positive results. | Regularly check cell cultures for contamination. | ||
| Caspase Activation Assay | No caspase activation is detected despite observing cell death. | Wrong Caspase Pathway: The compound may be inducing apoptosis through a different caspase pathway than the one being assayed. | Test for the activation of multiple caspases (e.g., caspase-3, -8, -9, and -12) to identify the relevant pathway.[4][5][6] |
| Timing: Caspase activation is a transient event. The measurement may be taken too early or too late. | Perform a time-course experiment to determine the peak of caspase activation. | ||
| Cell Line Resistance: Some cell lines may be resistant to caspase-mediated apoptosis. | Consider alternative cell death assays, such as Annexin V/PI staining. |
Experimental Protocols & Methodologies
Detailed Protocol: Caspase-3 Activation Assay
This protocol is adapted from studies on 7-ketocholesterol-induced apoptosis.[4][6]
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)
-
Lysis buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Treat the cells with the desired concentrations. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your lysis buffer.
-
Caspase Assay: Add the caspase-3 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control.
Detailed Protocol: MMP-9 Gelatin Zymography
This protocol is a standard method for assessing the activity of matrix metalloproteinase-9 (MMP-9), which can be modulated by oxysterols.[7][8][9]
Objective: To detect the activity of secreted MMP-9 from cells treated with this compound.
Materials:
-
Conditioned media from treated and control cells
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing gelatin (1 mg/mL)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cells treated with this compound and control cells. Centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Enzyme Activation: Incubate the gel in developing buffer at 37°C for 24-48 hours. This allows the MMPs to digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: The position and intensity of the bands can be used to identify and semi-quantify the MMP activity.
Visualized Workflows and Pathways
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: Overview of potential signaling pathways affected by oxysterols like this compound.
References
- 1. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Caspase-8, -12, and -3 activation by 7-ketocholesterol in retinal neurosensory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
Enhancing the resolution of 27-Nor-25-ketocholesterol in chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the chromatographic resolution of 27-Nor-25-ketocholesterol and related oxysterols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Q1: Why is my this compound peak co-eluting with an isomeric sterol?
A1: Co-elution of structurally similar sterols is a common challenge due to their minor differences in physicochemical properties.[1] LC-MS methods, in particular, may lack the rigorous separation needed to resolve closely eluting isomers like 24S-hydroxycholesterol and 25-hydroxycholesterol, which can interfere with accurate quantification.[2][3]
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Changing the organic modifier is a powerful way to alter peak spacing.[4] If you are using acetonitrile, try substituting it with methanol. This change in solvent selectivity can often resolve co-eluting peaks.[4]
-
Adjust Gradient Elution: Optimize the gradient slope. A shallower gradient provides more time for the column to resolve closely eluting compounds. Refer to the tables below for starting gradient profiles used for similar oxysterols.[5]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column's bonded phase is an effective strategy.[4] A phenyl-hexyl column, for instance, has been successfully used for separating a range of oxysterols due to its unique selectivity.[5]
-
Optimize Column Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve column efficiency and peak resolution.[4] Experiment with temperatures in the range of 30–60°C. For example, increasing temperature from 70°C to 100°C has been shown to eliminate peak overlap for certain peptides.[4]
Q2: My peak shape is poor, showing significant tailing or fronting. How can I improve it?
A2: Poor peak shape can result from secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase Additives: The inclusion of small amounts of an acid (like 0.1-0.3% formic acid) can help protonate silanol groups on the column, reducing peak tailing and enhancing ionization for MS detection.[5][6] Similarly, adding a buffer like 5 mM ammonium formate can minimize peak tailing and fronting without causing significant signal suppression.[6]
-
Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to broad or fronting peaks. Try reducing the injection volume or diluting the sample.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to distorted peak shapes and retention time shifts.
Q3: I am experiencing low sensitivity and cannot reliably detect my target analyte. What are the likely causes?
A3: Low sensitivity can stem from sample preparation, ionization inefficiency, or the detection method itself.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your extraction method provides good recovery. Non-derivatization extraction with methyl tert-butyl ether or solid-phase extraction (SPE) are common methods for oxysterols.[1][5]
-
Enhance Ionization: For LC-MS, select the appropriate ionization source. Atmospheric pressure chemical ionization (APCI) is often used for sterols, though electrospray ionization (ESI) can also be effective, especially with mobile phase additives like formic acid or ammonium formate to facilitate ion formation.[1][6]
-
Use Tandem Mass Spectrometry (MS/MS): MS/MS detection in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode significantly enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, filtering out background noise.[6]
Experimental Workflows and Logic
A typical workflow for the analysis of this compound involves several key stages, from sample preparation to final data analysis.
Caption: General experimental workflow for oxysterol analysis.
This troubleshooting flowchart can guide you through resolving common resolution issues.
Caption: Troubleshooting flowchart for chromatographic resolution.
Frequently Asked Questions (FAQs)
Q: Is derivatization required for the analysis of this compound by LC-MS? A: No, derivatization is generally not necessary. Modern LC-MS/MS methods offer the advantage of analyzing oxysterols directly after extraction, which simplifies sample preparation and avoids potential degradation of sensitive compounds.[1]
Q: Which type of HPLC column is most effective for separating this compound from other sterols? A: While standard C18 columns can be used, columns with alternative selectivities often provide better resolution for structurally similar sterols. A phenyl-hexyl stationary phase has proven effective for the chromatographic separation of a variety of oxysterols and is a recommended starting point.[5]
Q: What are the advantages of using LC-MS/MS over GC-MS for oxysterol analysis? A: LC-MS/MS offers several advantages, including simplified sample work-up without the need for derivatization, faster analysis times, and reduced risk of thermal degradation of analytes that can occur at the high temperatures used in GC analysis.[1][2]
Methodologies and Protocols
Protocol 1: Sample Preparation (from Biological Matrix)
This protocol is a general guideline based on methods used for oxysterol extraction.[1][5]
-
Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma samples, proceed to the next step.
-
Saponification (Optional): To analyze both free and esterified forms, perform a gentle saponification to hydrolyze the esters.
-
Extraction: Perform a liquid-liquid extraction. A common solvent is methyl tert-butyl ether (MTBE).[5] Add the solvent, vortex thoroughly, and centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 50% methanol/water) for injection into the LC-MS system.[7]
Protocol 2: Suggested LC-MS/MS Method
This method is adapted from established protocols for the analysis of various oxysterols.[5][7]
-
LC System: Agilent InfinityLab or similar.
-
Column: Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 2.7 µm).[5]
-
Mobile Phase A: Deionized water with 0.3% formic acid.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 3 µL.[5]
-
MS System: Tandem mass spectrometer with an APCI or ESI source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
Reference Chromatographic Conditions
The following table summarizes conditions used in published methods for the analysis of oxysterols, which can serve as a starting point for method development for this compound.
| Parameter | Method 1 (Oxysterol Panel)[5] | Method 2 (Cholesteryl Esters)[7] | Method 3 (Hydroxycholesterols)[1] |
| Column | Agilent Poroshell Phenyl-Hexyl (2.1x100 mm, 2.7 µm) | BEH C18 | Reversed-phase column |
| Mobile Phase A | Water + 0.3% Formic Acid | Acetonitrile/Water (40:60) + 10 mM Ammonium Formate | Not specified |
| Mobile Phase B | Methanol | Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate | Not specified |
| Flow Rate | 0.3 mL/min | 0.45 mL/min | Not specified |
| Column Temp. | 30°C | 60°C | Not specified |
| Gradient | 20-80% B (1 min), 80-90% B (8 min), 90-95% B (2 min) | 40-99% B (10 min) | Isocratic elution mentioned |
| Detection | LC-MS/MS | LC-MS/MS (Positive Ion Mode) | HPLC-MS (APCI) |
References
- 1. researchgate.net [researchgate.net]
- 2. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 25-Ketocholesterol and 27-Nor-25-ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules involved in a myriad of physiological and pathological processes. Their roles in lipid metabolism, inflammation, and cell viability have made them subjects of intense research. This guide provides a comparative overview of the biological activities of two specific oxysterols: 25-ketocholesterol and 27-Nor-25-ketocholesterol.
It is important to note that while extensive research has been conducted on 25-ketocholesterol (often referred to as 7-ketocholesterol in scientific literature), a comprehensive search of publicly available scientific literature did not yield any specific data regarding the biological activity, synthesis, or experimental protocols for This compound . The "Nor-" prefix indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. The absence of literature suggests that this particular derivative is not as extensively studied or may not exhibit significant biological activity compared to other oxysterols.
Therefore, this guide will provide a detailed analysis of the known biological activities of 25-ketocholesterol, supported by experimental data and methodologies. A comparative analysis will be presented where data for this compound becomes available in the future.
Biological Activity of 25-Ketocholesterol
25-Ketocholesterol is a potent oxysterol known to exert a range of biological effects, including the induction of apoptosis, modulation of inflammatory responses, and inhibition of cholesterol biosynthesis.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological effects of 25-ketocholesterol from various studies.
| Biological Effect | Cell Line | Measurement | Value | Reference |
| Cytotoxicity | Human Aortic Endothelial Cells (HAEC) | Cell Viability | Significant decrease | [1] |
| Cytotoxicity | Caco-2 (epithelial) | Cell Viability | No significant effect | [1] |
| Apoptosis Induction | Human Aortic Endothelial Cells (HAEC) | Apoptosis Rate | Increased | [1] |
| Apoptosis Induction | Caco-2 (epithelial) | Apoptosis Rate | Decreased | [1] |
| Inhibition of Cholesterol Synthesis | Mice (in vivo) | Intestinal Sterol Synthesis | Inhibited | [2] |
| Gene Expression Modulation | Rat Prefrontal Cortex | Number of affected genes | 1365 (down-regulated > up-regulated) | [3] |
| Effect on Doxorubicin Sensitivity | Cell Line | Concentration of 7-KC | Effect | Reference |
| Decreased Cytotoxicity of Doxorubicin | MCF-7 | 7.5 µM | 25% decrease in doxorubicin accumulation | [4] |
| Increased Doxorubicin Accumulation | MB-231 | 7.5 µM | 32% increase | [4] |
| Increased Doxorubicin Accumulation | MB-231 | 10 µM | 44% increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with oxysterols.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of 25-ketocholesterol (or other oxysterols) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with 25-ketocholesterol as described in the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol describes the measurement of changes in gene expression following oxysterol treatment.
-
RNA Extraction: Treat cells with 25-ketocholesterol, and then extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers and a SYBR Green master mix.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH). The relative gene expression can be calculated using the 2-ΔΔCt method.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 25-ketocholesterol and a general experimental workflow for studying its effects.
Caption: Inhibition of Cholesterol Biosynthesis by 25-Ketocholesterol.
Caption: 25-Ketocholesterol-Induced Apoptosis Signaling Pathway.
Caption: General Experimental Workflow for Studying Oxysterol Effects.
Conclusion
25-Ketocholesterol is a biologically active oxysterol with well-documented effects on cellular processes such as apoptosis, cholesterol homeostasis, and inflammation. The provided data and protocols offer a foundation for researchers investigating the roles of this molecule. In contrast, the lack of available data on this compound highlights a significant knowledge gap. Future research is warranted to determine if this and other lesser-known oxysterols possess unique biological activities that could be of interest to the scientific and drug development communities. As new data emerges, this guide will be updated to provide a direct comparison of these two molecules.
References
- 1. The effect of 7-ketocholesterol and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 25-hydroxycholesterol and 7-ketocholesterol, inhibitors of sterol synthesis, administered orally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive gene expression analyses of the rat prefrontal cortex after oxysterol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Nuances of LXR Activation: A Comparative Analysis of 27-Hydroxycholesterol and Synthetic Agonists on Gene Expression
A comparative guide for researchers, scientists, and drug development professionals.
Initial Inquiry and an Adaptive Approach:
A thorough investigation for "27-Nor-25-ketocholesterol" did not yield specific published data regarding its differential effects on gene expression. This compound may be novel, less-studied, or referred to under a different nomenclature in existing literature. To provide a valuable and relevant resource, this guide presents a comprehensive comparison of a well-characterized natural oxysterol, 27-hydroxycholesterol (27HC) , against a widely used synthetic Liver X Receptor (LXR) agonist, GW3965 . This comparison serves as a robust proxy for understanding the differential gene regulatory effects of natural versus synthetic LXR activators, a critical consideration in drug discovery and development.
Differential Gene Expression: 27-Hydroxycholesterol vs. GW3965
The activation of Liver X Receptors (LXRs), key regulators of cholesterol homeostasis and inflammation, by endogenous ligands like 27HC and synthetic agonists such as GW3965, results in distinct gene expression profiles. While both can activate LXR target genes, the magnitude and spectrum of this activation differ significantly. These differences are crucial for understanding the physiological roles of endogenous oxysterols and for the development of selective LXR modulators with improved therapeutic profiles.
Below is a summary of the differential expression of key LXR target genes in murine bone marrow-derived macrophages (BMDMs) following treatment with 27HC and GW3965.
| Gene | Function | Fold Change vs. Vehicle (27HC) | Fold Change vs. Vehicle (GW3965) | Key Observation |
| Abca1 | Cholesterol Efflux | Strong Induction | Strong Induction | Both compounds strongly induce this key gene in reverse cholesterol transport. |
| Abcg1 | Cholesterol Efflux | Strong Induction | Strong Induction | Similar to Abca1, both potently upregulate this cholesterol transporter. |
| Srebf1 (SREBP-1c) | Lipogenesis | No significant change | Strong Induction | GW3965, but not 27HC, strongly induces this master regulator of fatty acid synthesis.[] |
| Fasn | Fatty Acid Synthesis | No significant change | Strong Induction | Consistent with Srebf1 induction, GW3965 upregulates this key lipogenic enzyme.[] |
| Scd1 | Fatty Acid Metabolism | No significant change | Strong Induction | Another key gene in lipogenesis selectively induced by the synthetic agonist. |
| Apoe | Lipid Transport | No significant change | Strong Induction | Demonstrates a clear divergence in the regulation of apolipoprotein genes. |
| LXRα (Nr1h3) | Nuclear Receptor | Modest Induction | Strong Induction | LXRα expression is autoregulated, with a more potent effect observed with the synthetic agonist.[2] |
Signaling Pathways and Experimental Workflow
The differential effects of 27HC and GW3965 on gene expression can be attributed to their distinct interactions with the LXR/RXR heterodimer and the subsequent recruitment of co-regulatory proteins. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying these differential effects.
References
Validating the Role of 27-Nor-25-ketocholesterol in a Neuroinflammatory Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential role of a novel oxysterol, 27-Nor-25-ketocholesterol, in a neuroinflammatory disease model. Due to the limited publicly available data on this specific molecule, its profile is presented hypothetically, drawing comparisons with the well-characterized oxysterols: 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC). This guide offers supporting experimental data from existing literature on related compounds and detailed protocols for key validation experiments.
Comparative Analysis of Oxysterol Activity
The following table summarizes the known and hypothesized activities of this compound compared to 25-HC and 27-HC in the context of neuroinflammation.
| Feature | This compound (Hypothesized) | 25-Hydroxycholesterol (25-HC) | 27-Hydroxycholesterol (27-HC) |
| Primary Role in Neuroinflammation | Potent pro-inflammatory mediator, potentially through activation of specific immune cell subsets. | Pro-inflammatory, particularly through microglial activation and cytokine production.[1] | Pro-inflammatory, contributes to blood-brain barrier dysfunction and immune cell infiltration.[2][3] |
| Key Signaling Pathway Modulation | Likely modulates Liver X Receptor (LXR) and Estrogen Receptor (ER) pathways, with potential for novel receptor interactions. | Activates LXR, influences interferon signaling, and can modulate inflammatory pathways via AP1.[4][5] | Acts as a selective estrogen receptor modulator (SERM) and an LXR agonist.[6] |
| Effect on Microglia | Strong activator, inducing a pro-inflammatory phenotype (M1). | Induces microglial activation and the expression of MHC class II.[1] | Promotes microglial activation and IL-1β secretion.[1] |
| Impact on Neuronal Viability | Potentially neurotoxic at high concentrations due to exacerbating inflammatory responses. | Can be neuroprotective against excitotoxicity by antagonizing 24S-HC's effects on NMDARs, but also contributes to inflammation-mediated damage.[7][8] | Contributes to neurodegeneration in Alzheimer's disease.[2][3] |
| Enzymatic Synthesis | Hypothetically derived from a nor-cholesterol precursor via cholesterol 25-hydroxylase (CH25H). | Primarily synthesized by cholesterol 25-hydroxylase (CH25H).[4] | Synthesized by sterol 27-hydroxylase (CYP27A1).[3] |
Quantitative Data Summary
The tables below present a comparative summary of quantitative data from studies on 25-HC and 27-HC, which can serve as a benchmark for evaluating this compound.
Table 1: Effect of Oxysterols on Microglial Activation Markers
| Oxysterol (Concentration) | Cell Type | Marker | Fold Change vs. Control | Reference |
| 25-HC (10 µM) | HMC3 (human microglia) | IL-1β mRNA | ~4.5 | [1] |
| 27-HC (10 µM) | HMC3 (human microglia) | IL-1β mRNA | ~3.0 | [1] |
| 25-HC (10 µM) | HMC3 (human microglia) | MHC Class II Surface Expression | Significant Increase | [1] |
| 27-HC (10 µM) | HMC3 (human microglia) | MHC Class II Surface Expression | Significant Increase | [1] |
Table 2: Impact of Oxysterols on Neuronal Viability in an Oxygen-Glucose Deprivation (OGD) Model
| Treatment | Cell Type | Condition | % Cell Death | Reference |
| OGD Control | Primary Hippocampal Neurons | 2.5h OGD | ~40% | [8] |
| OGD + 25-HC (10 µM) | Primary Hippocampal Neurons | 2.5h OGD | ~25% (Neuroprotective) | [8] |
| OGD + 24S-HC (2 µM) | Primary Hippocampal Neurons | 2.5h OGD | ~60% (Exacerbated damage) | [8] |
| OGD + 24S-HC (2 µM) + 25-HC (10 µM) | Primary Hippocampal Neurons | 2.5h OGD | ~45% (Partial Rescue) | [8] |
Experimental Protocols
Microglial Activation Assay
Objective: To determine the effect of this compound on microglial activation.
Methodology:
-
Cell Culture: Culture human microglial cells (e.g., HMC3) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, 25-HC (positive control), and a vehicle control for 24 hours.
-
Gene Expression Analysis (qPCR): Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory markers such as IL-1β, TNF-α, and iNOS.
-
Protein Analysis (ELISA/Western Blot): Analyze conditioned media for secreted cytokines (IL-1β, TNF-α) using ELISA kits. Analyze cell lysates for protein expression of activation markers via Western blotting.
-
Immunofluorescence: Stain cells for microglial activation markers (e.g., Iba1, CD68) and analyze via fluorescence microscopy.
In Vitro Neurotoxicity and Neuroprotection Assay
Objective: To assess the impact of this compound on neuronal viability under normal and stress conditions.
Methodology:
-
Neuronal Culture: Culture primary hippocampal or cortical neurons.
-
Oxygen-Glucose Deprivation (OGD): Induce excitotoxic stress by exposing neuronal cultures to glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2.5 hours).
-
Treatment:
-
Neurotoxicity: Treat healthy neuronal cultures with increasing concentrations of this compound.
-
Neuroprotection/Exacerbation: Treat neuronal cultures with this compound during and after the OGD insult.
-
-
Viability Assessment: After 24 hours of recovery, assess cell viability using methods such as the MTT assay, LDH assay (for cytotoxicity), or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
Visualizing Molecular Pathways and Workflows
Signaling Pathways
Caption: Oxysterol signaling in neuroinflammation.
Experimental Workflow
References
- 1. 25-Hydroxycholesterol and 27-hydroxycholesterol induce neuroinflammation by activating microglia [ouci.dntb.gov.ua]
- 2. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 3. Changes in brain oxysterols at different stages of Alzheimer's disease: Their involvement in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 6. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of Oxysterols in Liver X Receptor Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between oxysterols and Liver X Receptor (LXR) is paramount for advancing therapies targeting metabolic and inflammatory diseases. This guide provides a comparative analysis of various oxysterols in their ability to activate LXR, with a focus on quantitative data and detailed experimental methodologies. While this guide aims to be comprehensive, it is important to note the current lack of publicly available data on the LXR activation potential of 27-Nor-25-ketocholesterol, precluding its direct comparison.
The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. Their activation by endogenous oxysterols triggers a cascade of gene expression that governs reverse cholesterol transport and suppresses inflammatory responses. Consequently, identifying potent and selective LXR agonists is a significant focus in drug discovery. This guide delves into the comparative efficacy of several key oxysterols in activating LXR.
Quantitative Comparison of Oxysterol-Mediated LXR Activation
The potency of various oxysterols as LXR agonists can be quantitatively assessed by determining their half-maximal effective concentration (EC50) and binding affinity (Ki). The following table summarizes the available data for several well-characterized oxysterols.
| Oxysterol | Receptor | Assay Type | EC50 (µM) | Ki (nM) | Reference |
| 24(S),25-Epoxycholesterol | LXRα | Reporter Gene | 7.5 | - | [1] |
| LXRβ | Reporter Gene | 1.5 | - | [1] | |
| 24(S)-Hydroxycholesterol | LXRα | Reporter Gene | 7 | 110 | [1] |
| LXRβ | Reporter Gene | 1.5 | - | [1] | |
| 22(R)-Hydroxycholesterol | LXRα | - | - | 380 | [1] |
| LXRβ | - | - | - | [1] | |
| 25-Hydroxycholesterol | LXRα & LXRβ | Reporter Gene | > 10 | - | |
| 27-Hydroxycholesterol | LXRα & LXRβ | Reporter Gene | > 10 | - |
Note: Lower EC50 and Ki values indicate higher potency and binding affinity, respectively. Data for this compound is not currently available in the public domain.
LXR Signaling Pathway
The activation of LXR by oxysterols initiates a well-defined signaling cascade. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.
Caption: LXR signaling pathway upon activation by an oxysterol ligand.
Experimental Protocols
The following are detailed methodologies for two common assays used to quantify LXR activation.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of LXR in response to a ligand.
Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXRE. Activation of LXR by a ligand drives the expression of luciferase, and the resulting luminescence is measured.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with an LXRα or LXRβ expression plasmid, a luciferase reporter plasmid containing multiple copies of an LXRE upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Ligand Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test oxysterol or a vehicle control.
-
Cell Lysis: After a 16-24 hour incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a Luciferase Reporter Gene Assay to measure LXR activation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the direct binding of a ligand to the LXR ligand-binding domain (LBD).
Principle: The assay measures the FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged LXR-LBD and a fluorescently labeled small-molecule LXR ligand (tracer). When an unlabeled test compound displaces the tracer from the LBD, the FRET signal is reduced.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing GST-tagged LXRα or LXRβ LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled LXR ligand (tracer).
-
Compound Addition: Add varying concentrations of the test oxysterol or a vehicle control to the wells of a microplate.
-
Assay Initiation: Add the pre-mixed LXR-LBD/antibody/tracer solution to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence signals of the donor (terbium) and acceptor (tracer) using a microplate reader equipped for TR-FRET.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the test compound concentration and fit the data to a competitive binding curve to determine the IC50 value, from which the Ki can be calculated.
Caption: Workflow for a TR-FRET assay to measure ligand binding to LXR.
Conclusion
The comparative analysis of oxysterols reveals a spectrum of potencies in LXR activation. Notably, 24(S),25-Epoxycholesterol and 24(S)-Hydroxycholesterol emerge as potent endogenous LXR agonists. The provided experimental protocols offer robust frameworks for quantifying the activity of novel compounds. While the LXR-activating properties of this compound remain to be elucidated, the methodologies outlined here provide the necessary tools for its future characterization and comparison against other key oxysterols in the pursuit of novel LXR-targeted therapeutics.
References
Comparative Lipidomics of 27-Nor-25-ketocholesterol Treated Cells: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of 27-Nor-25-ketocholesterol on the cellular lipidome. In the absence of direct experimental data on this compound, this analysis is based on the known lipidomic and signaling effects of structurally related oxysterols, such as 25-hydroxycholesterol (25-HC), 27-hydroxycholesterol (27-HC), and 7-ketocholesterol (7-KC). The experimental protocols provided herein offer a framework for conducting a comprehensive lipidomics study to validate these predicted effects.
Predicted Quantitative Lipidomic Changes
The following table summarizes the anticipated changes in major lipid classes in cells treated with this compound, based on the known activities of other oxysterols as potent Liver X Receptor (LXR) agonists. LXR activation is a key mechanism by which oxysterols regulate lipid metabolism.
| Lipid Class | Predicted Change | Rationale/Supporting Data from Related Compounds |
| Cholesterol | Decrease | Oxysterols like 27-HC are known to activate LXR, which upregulates the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, leading to a reduction in intracellular cholesterol levels.[1] |
| Cholesteryl Esters | Decrease | By promoting the removal of free cholesterol, the substrate for esterification is reduced. However, some oxysterols like 7-ketocholesterol have been shown to enhance cholesterol ester accumulation in specific cell types like cardiac cells.[2] |
| Triacylglycerols (TAGs) | Decrease | 27-hydroxycholesterol has been demonstrated to suppress intracellular TAG accumulation by down-regulating lipogenic and adipogenic gene expression in 3T3-L1 cells.[3] |
| Phosphatidylcholines (PCs) | Variable | Treatment of cardiac cells with 7-ketocholesterol led to a significant decline in phospholipids, including PCs.[2] The effect may be cell-type specific and dependent on the overall metabolic reprogramming. |
| Lysophosphatidylcholines (lysoPCs) | Increase | In cardiac cells treated with 7-ketocholesterol, levels of lysophospholipids, including lysoPCs, were considerably increased, suggesting altered phospholipid remodeling.[2] |
| Sphingomyelins (SMs) | Variable | Altered levels of sphingolipids, including sphingomyelins, have been observed in cancer cell lines after treatment with chemotherapeutics that affect lipid metabolism. The direction of change is often context-dependent. |
| Ceramides (Cer) | Variable | As with sphingomyelins, ceramide levels can be altered in response to cellular stress and changes in lipid metabolism, playing roles in signaling pathways that can lead to either cell survival or death. |
Postulated Signaling Pathway
Many oxysterols exert their effects on lipid metabolism by activating the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in cholesterol homeostasis. The following diagram illustrates the predicted signaling cascade initiated by this compound, assuming it acts as an LXR agonist.
Caption: Predicted LXR-mediated signaling pathway of this compound.
Experimental Protocols
To empirically determine the lipidomic profile of cells treated with this compound, the following experimental workflow is recommended.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HepG2, MCF-7, or primary macrophages) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS), and then harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until lipid extraction.
II. Lipid Extraction
The following is a standard Bligh-Dyer method for lipid extraction:
-
Homogenization: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). Include an internal standard cocktail containing lipids representative of each class to be quantified.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).
III. Mass Spectrometry-Based Lipidomic Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for comprehensive lipid profiling.
-
Chromatographic Separation: Separate the lipid extract using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) to reduce ion suppression and resolve isomeric species.
-
Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a broad range of lipid classes.
-
Data Acquisition: Employ data-dependent or data-independent acquisition strategies to obtain both precursor ion masses and fragmentation spectra for lipid identification.
IV. Data Analysis Workflow
The following diagram outlines a typical workflow for processing untargeted lipidomics data.
References
Confirming the Structure of Synthesized 27-Nor-25-ketocholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the analytical techniques and experimental data essential for verifying the structure of 27-Nor-25-ketocholesterol. We present a detailed examination of spectroscopic and chromatographic methods, alongside a comparison with related oxysterols, to offer a comprehensive resource for researchers in the field.
Structural and Physicochemical Data Comparison
A foundational step in structure confirmation is the comparison of measured physical and spectral data with expected values and those of related compounds. The following table summarizes key data for this compound and two common alternative oxysterols, 7-ketocholesterol and 27-hydroxycholesterol.
| Property | This compound | 7-Ketocholesterol | 27-Hydroxycholesterol |
| Molecular Formula | C₂₆H₄₂O₂[1][2] | C₂₇H₄₄O₂ | C₂₇H₄₆O₂ |
| Molecular Weight | 386.61 g/mol [1][2] | 400.64 g/mol | 402.65 g/mol |
| Key Functional Groups | C=O (ketone) at C-25, C=C (alkene) at C-5, O-H (hydroxyl) at C-3[1] | C=O (ketone) at C-7, C=C (alkene) at C-5, O-H (hydroxyl) at C-3 | O-H (hydroxyl) at C-27, C=C (alkene) at C-5, O-H (hydroxyl) at C-3 |
| Biological Relevance | Intermediate in the synthesis of hydroxy derivatives of cholesterol[1]. | Marker of in vivo oxidative stress, implicated in atherosclerosis[3]. | An abundant oxysterol in circulation, involved in cholesterol homeostasis and a selective estrogen receptor modulator (SERM)[4]. |
Experimental Protocols for Structural Elucidation
The definitive confirmation of this compound's structure relies on a combination of modern analytical techniques. The following protocols outline the standard methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 500 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values.
-
-
¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbons and their chemical environment.
-
Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: A 125 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. The instrument will provide a highly accurate mass-to-charge ratio (m/z), which can be used to determine the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern.
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer.
-
Data Acquisition: Select the molecular ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound and can be coupled with mass spectrometry (LC-MS) for enhanced analytical power.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Method:
-
Mobile Phase: A gradient of methanol and water is commonly used for sterol analysis[5].
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the carbonyl group). The retention time is a characteristic property of the compound under specific chromatographic conditions.
-
Experimental Workflow for Structure Confirmation
The logical flow of experiments for confirming the structure of a synthesized compound is crucial for an efficient and definitive analysis.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Signaling Pathways and Biological Context
While the primary focus of this guide is structural confirmation, it is important to understand the biological context of related oxysterols. For instance, 27-hydroxycholesterol is known to act as a selective estrogen receptor modulator (SERM) and a ligand for Liver X Receptors (LXRs), thereby influencing cholesterol homeostasis and gene expression.
Caption: Simplified signaling pathway for 27-hydroxycholesterol.
This guide provides a framework for the rigorous confirmation of synthesized this compound. By following these experimental protocols and comparative data analysis, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug development and scientific discovery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Unveiling the Biological Significance of C-27 Nor-Ketocholesterols: A Comparative Analysis
A deep dive into the biological relevance of C-27 nor-ketocholesterols reveals a nuanced landscape of cellular regulation, with potential implications for drug development. This guide provides a comparative analysis of these modified sterols against other well-characterized ketocholesterols and hydroxycholesterols, supported by experimental data and detailed protocols for researchers in cellular biology and pharmacology.
The C-27 nor-modification in the cholesterol side-chain, signifying the removal of a carbon atom, presents an intriguing structural alteration that can significantly impact the biological activity of oxysterols. While research on C-27 nor-ketocholesterols is less extensive than for their hydroxylated counterparts, early studies and comparisons with related compounds offer valuable insights into their potential roles as modulators of key cellular pathways. This comparison guide will focus on what is known about 27-nor-25-ketocholesterol and contrast its activity with the well-documented effects of 27-hydroxycholesterol (27HC), 25-hydroxycholesterol (25HC), and 7-ketocholesterol (7-KC).
Comparative Biological Activity: A Tabular Overview
The primary biological activity reported for this compound is its potent inhibition of sterol synthesis. The following tables summarize the quantitative data available for this compound and its key comparators, providing a framework for understanding their relative potencies and potential therapeutic applications.
Table 1: Inhibition of HMG-CoA Reductase Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Mouse L cells | ~0.1 | (Kandutsch et al., 1974) |
| 25-Hydroxycholesterol | Mouse L cells | ~0.2 | (Kandutsch et al., 1974) |
| 7-Ketocholesterol | Human Fibroblasts | Potent Inhibitor (Specific IC50 not provided) | [1] |
| 27-Hydroxycholesterol | - | Less potent inhibitor of cholesterol synthesis | [2] |
Table 2: Modulation of Nuclear Receptor Activity
| Compound | Receptor | Assay Type | EC50/IC50 (µM) | Effect | Reference |
| 27-Hydroxycholesterol | LXRα / LXRβ | Transactivation Assay | EC50: ~0.1 - 1 | Agonist | [3] |
| 27-Hydroxycholesterol | Estrogen Receptor α (ERα) | Reporter Assay | IC50: ~1 | Partial Agonist/Antagonist | [4] |
| 25-Hydroxycholesterol | LXRα / LXRβ | Transactivation Assay | EC50: ~0.1 - 1 | Agonist | [3] |
| 7-Ketocholesterol | Estrogen Receptor α (ERα) | Yeast Reporter Assay | Weak activation at 50 µM | Weak Agonist | [5] |
Table 3: Effects on Cancer Cell Viability
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| 27-Hydroxycholesterol | H295R (Adrenocortical Carcinoma) | Decreased Viability | 28.72 | [6] |
| 25-Hydroxycholesterol | MCF-7 (Breast Cancer) | Decreased Cell Growth | ≥ 7.5 | [5] |
| 7-Ketocholesterol | MCF-7 (Breast Cancer) | Biphasic (Stimulation at low, inhibition at high conc.) | - | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of ketocholesterols are primarily mediated through their interaction with nuclear receptors, which act as transcription factors to regulate gene expression. The Liver X Receptors (LXRα and LXRβ) and Estrogen Receptors (ERα and ERβ) are two of the most significant targets. While direct evidence for this compound's interaction with these receptors is lacking, the activities of its structural relatives provide a strong basis for hypothesized mechanisms.
Liver X Receptor (LXR) Signaling
LXRs are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[7] Activation of LXRs by oxysterol ligands leads to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. 27HC and 25HC are well-established LXR agonists.[3] The C-27 nor-modification in this compound could potentially alter its binding affinity and efficacy for LXRs compared to 27HC.
Caption: LXR signaling pathway activated by oxysterols.
Estrogen Receptor (ER) Signaling
27HC has been identified as an endogenous selective estrogen receptor modulator (SERM), exhibiting both agonist and antagonist activities depending on the tissue and receptor subtype.[4] This has significant implications in the context of hormone-dependent cancers like breast cancer. 7-KC has also been shown to have weak estrogenic activity.[5] The C-27 nor-keto modification could influence the interaction with the ER ligand-binding pocket, potentially leading to a different SERM profile.
Caption: Estrogen Receptor signaling modulated by oxysterols.
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these ketocholesterols.
Protocol 1: HMG-CoA Reductase Activity Assay
This protocol is adapted from the methods that would have been used in early studies of oxysterol-mediated inhibition of cholesterol synthesis.
Objective: To determine the inhibitory effect of ketocholesterols on the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Materials:
-
Cultured cells (e.g., mouse L cells, human fibroblasts)
-
Cell lysis buffer (e.g., containing protease inhibitors)
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing dithiothreitol)
-
HMG-CoA substrate
-
NADPH
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., ethanol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with varying concentrations of the test ketocholesterols or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Preparation of Cell Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the cytosolic and microsomal fractions where HMG-CoA reductase is located.
-
Enzyme Assay: a. In a 96-well plate or cuvette, add the cell lysate. b. Add the assay buffer containing NADPH. c. Initiate the reaction by adding the HMG-CoA substrate. d. Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation for each sample. Determine the percentage of inhibition of HMG-CoA reductase activity for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
Caption: Workflow for HMG-CoA Reductase Activity Assay.
Protocol 2: Oxysterol Extraction and Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of ketocholesterols from biological samples.
Objective: To accurately measure the levels of this compound and other oxysterols in cell cultures or tissues.
Materials:
-
Biological sample (cells or tissue homogenate)
-
Internal standards (e.g., deuterated oxysterols)
-
Extraction solvents (e.g., methanol, dichloromethane, isopropanol)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells. Spike the samples with a known amount of internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method) to separate the lipids from the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to isolate the oxysterol fraction and remove interfering substances.[8]
-
LC-MS/MS Analysis: a. Reconstitute the dried oxysterol fraction in a suitable solvent. b. Inject the sample into the LC-MS/MS system. c. Separate the different oxysterols using a C18 reverse-phase column with a gradient elution. d. Detect and quantify the oxysterols using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a calibration curve using known concentrations of oxysterol standards. Quantify the amount of each oxysterol in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Conclusion
The C-27 nor-modification of ketocholesterols, exemplified by this compound, demonstrates significant biological activity, particularly in the potent inhibition of cholesterol biosynthesis. While direct comparisons with other ketocholesterols in a broader range of biological assays are still needed, the existing data suggests that this structural alteration can fine-tune the molecule's interaction with key regulatory pathways. For researchers and drug development professionals, the exploration of C-27 nor-ketocholesterols represents a promising avenue for the discovery of novel modulators of cellular metabolism and signaling with potential therapeutic applications in metabolic disorders and cancer. Further investigation into their effects on nuclear receptors like LXR and ER is warranted to fully elucidate their biological relevance and therapeutic potential.
References
- 1. Cholesterol, 7-ketocholesterol and 25-hydroxycholesterol uptake studies and effect on 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Known LXR Agonists: T0901317, GW3965, and the Endogenous Ligand 27-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Liver X Receptor (LXR) agonists T0901317 and GW3965 with the endogenous LXR ligand 27-hydroxycholesterol (27-OHC). While the initial request specified 27-Nor-25-ketocholesterol, a thorough search of scientific literature and databases did not yield sufficient data on its LXR agonist activity to perform a meaningful comparison. Therefore, this guide focuses on well-characterized and commonly studied LXR agonists to provide a valuable and data-supported resource.
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism, cholesterol homeostasis, and inflammation. Their activation by agonists has been a key strategy in the development of therapeutics for atherosclerosis and other metabolic diseases. This guide presents a head-to-head comparison of two potent synthetic LXR agonists, T0901317 and GW3965, alongside the naturally occurring agonist 27-hydroxycholesterol, to aid researchers in selecting the appropriate compound for their studies.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the selected LXR agonists based on available experimental data.
| Parameter | T0901317 | GW3965 | 27-Hydroxycholesterol (27-OHC) |
| LXRα EC50 | 20 nM[1] | 190 nM[2] | 85 nM[3] |
| LXRβ EC50 | Similar potency to LXRα | ~600-700 nM[2] | 71 nM[3] |
| ABCA1 Gene Expression | Significant induction[4] | Significant induction; up to 5-fold in Huh7.5 cells[5] | Induces expression |
| SREBP-1c Gene Expression | Significant induction[4] | Significant induction | Induces expression[6] |
| Key Side Effects | Hypertriglyceridemia, Hepatic Steatosis[4][7][8] | Hypertriglyceridemia, Hepatic Steatosis[7][8] | Physiological roles, potential contribution to pathologies at high levels |
LXR Signaling Pathway
The activation of LXR by its agonists initiates a signaling cascade that leads to the regulation of target genes involved in cholesterol efflux and fatty acid synthesis.
Caption: LXR signaling pathway upon agonist binding.
Experimental Workflow for LXR Agonist Characterization
A typical workflow to characterize and compare the activity of LXR agonists involves cell-based assays to measure receptor activation and target gene expression.
Caption: Experimental workflow for LXR agonist evaluation.
Detailed Experimental Protocols
Cell-Based LXR Luciferase Reporter Assay
This assay is used to determine the potency (EC50) of LXR agonists in activating the LXR signaling pathway.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with an LXR expression plasmid (e.g., pCMX-hLXRα), an LXR-responsive reporter plasmid containing luciferase driven by an LXRE promoter (e.g., pGL4.24[luc2/minP/LXRE]), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
b. Agonist Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing 10% charcoal-stripped FBS.
-
Cells are treated with serial dilutions of the LXR agonists (T0901317, GW3965, or 27-hydroxycholesterol) or vehicle control (DMSO).
c. Luciferase Activity Measurement:
-
After 24 hours of treatment, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the change in mRNA levels of LXR target genes, such as ABCA1 and SREBP-1c, following agonist treatment.
a. Cell Culture and Treatment:
-
A suitable cell line (e.g., human macrophages, HepG2 cells) is cultured in appropriate media.
-
Cells are seeded in 6-well plates and allowed to adhere.
-
Cells are then treated with the LXR agonists at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Total RNA is isolated from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
c. qPCR Analysis:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
-
The cycling conditions are generally: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control group.
Conclusion
The synthetic LXR agonists T0901317 and GW3965 are potent activators of the LXR pathway, leading to the robust induction of target genes involved in reverse cholesterol transport (ABCA1). However, their therapeutic potential is hampered by the concurrent upregulation of SREBP-1c, which can lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis[4][7][8]. 27-hydroxycholesterol, an endogenous LXR ligand, also activates this pathway, highlighting the physiological importance of LXR in lipid homeostasis. The choice of agonist for research purposes will depend on the specific experimental goals, with T0901317 and GW3965 being useful tools for potent LXR activation, while 27-hydroxycholesterol provides a more physiologically relevant context. The detailed protocols provided in this guide offer a standardized approach for the characterization and comparison of these and other novel LXR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 27-Nor-25-ketocholesterol
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, it is crucial to handle 27-Nor-25-ketocholesterol in a controlled environment, utilizing appropriate personal protective equipment to minimize exposure risks.
Key Handling Guidelines:
-
Ventilation: Always handle the compound within a laboratory fume hood or an area with appropriate exhaust ventilation to prevent the inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste in accordance with laboratory and institutional policies.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator should be used.[1]
-
**II. Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same level of caution as other laboratory chemicals, following a clear and systematic procedure.
-
Waste Classification: In the absence of specific data, this compound should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area while awaiting pickup.
-
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures and regulations applicable to your location. This is a critical step, as disposal regulations can vary significantly.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department. Ensure all required documentation is completed accurately.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush the eyes with water as a precaution for several minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Do not allow the spilled material to enter drains or waterways.[2]
-
Summary of Safety and Handling Data
The following table summarizes key safety and handling information for cholesterol derivatives, which can be applied as a conservative approach to managing this compound.
| Parameter | Guideline | Citation |
| Physical State | Solid | |
| Storage | Store at room temperature in a well-ventilated area. | [2] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Engineering Controls | Use in a laboratory fume hood or with mechanical exhaust. | |
| Eye Protection | Safety glasses with side-shields or goggles. | [1] |
| Hand Protection | Impervious gloves. | |
| Skin Protection | Impervious clothing/lab coat. | |
| Environmental Precautions | Do not let product enter drains or waterways. | [2] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
